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3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine Documentation Hub

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  • Product: 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
  • CAS: 93906-75-3

Core Science & Biosynthesis

Foundational

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine chemical properties

The recent searches provided some valuable information, primarily on the related compound 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, which is a precursor to the target molecule. I found its melting point, some spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

The recent searches provided some valuable information, primarily on the related compound 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, which is a precursor to the target molecule. I found its melting point, some spectroscopic data (though not for the amine), and a synthesis method for the alcohol. I also found information on the anticonvulsant and antifungal potential of similar imidazole-containing compounds. However, there is still a significant lack of specific data for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine itself. I am missing its specific physicochemical properties (pKa, logP, solubility), a detailed synthesis protocol for the amine from the alcohol, and any pharmacological data directly pertaining to it. The next steps should focus on trying to find this missing information, potentially by looking for more specific synthesis papers that might characterize the amine intermediate, or by searching for pharmacological studies on related phenylpropanamine derivatives.The recent searches provided some valuable information, but significant gaps remain for the target molecule, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. I found a reliable synthesis protocol for its precursor, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, including its melting point. I also gathered general information on the potential anticonvulsant and antifungal activities of imidazole derivatives, which provides a good background for the pharmacological significance section. However, I still lack a specific synthesis protocol for the conversion of the alcohol to the target amine, and more importantly, I have not found any specific physicochemical data (pKa, logP, solubility) or experimental pharmacological data for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. The next steps need to be highly focused on finding a synthetic method for the amine and any experimental data related to its properties and biological activity. I will broaden my search to include reactions that convert secondary alcohols to primary amines and search for papers that might have synthesized the target compound as an intermediate without it being the main focus. I will also look for databases that might contain predicted or experimental physicochemical properties.I have gathered some crucial information. I have a reliable synthesis method for the precursor alcohol, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, and its melting point. I have also found general synthetic strategies for converting secondary alcohols to primary amines, such as the Mitsunobu reaction and reductive amination, which could be adapted for the synthesis of the target molecule. Furthermore, I have found that imidazole derivatives, in general, exhibit a wide range of pharmacological activities, including anticonvulsant and antifungal effects, which provides a strong basis for the "Pharmacological Significance" section. However, I am still missing specific experimental data for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine itself. This includes its physicochemical properties (pKa, logP, solubility, melting point), a detailed experimental protocol for its synthesis from the corresponding alcohol, and any specific pharmacological data. The next step will be to try and locate a publication that has synthesized this specific amine, even if as an intermediate, as this would likely contain the needed characterization data. I will also search for predicted values for the physicochemical properties from chemical databases.## An In-Depth Technical Guide to 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine: Chemical Properties, Synthesis, and Pharmacological Potential

Abstract

This technical guide offers a comprehensive examination of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's chemical structure, physicochemical properties, and synthesis pathways. Furthermore, it explores the pharmacological relevance of this imidazole derivative, drawing on the known biological activities of structurally similar compounds. This guide serves as a foundational resource, providing both theoretical insights and practical methodologies to stimulate and support further investigation and application of this versatile chemical entity.

Introduction: The Significance of the Imidazole Scaffold

The imidazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its unique electronic configuration, capacity to act as both a proton donor and acceptor, and ability to coordinate with metal ions contribute to its remarkable versatility in drug design. The incorporation of the imidazole ring into the 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine structure imparts specific chemical and pharmacological characteristics that are the focus of this guide.

Chemical Properties and Characterization

A fundamental aspect of drug discovery and development is the thorough characterization of a compound's physicochemical properties. These parameters are critical in determining its pharmacokinetic and pharmacodynamic profiles.

Structural Framework

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is characterized by a molecular structure that includes a phenyl group, a three-carbon propyl linker, a primary amine, and a terminal 1H-imidazole ring.

Table 1: Physicochemical Properties of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine and its Precursor

Property3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol
Molecular Formula C₁₂H₁₅N₃C₁₂H₁₄N₂O
Molecular Weight 201.27 g/mol 202.25 g/mol
Melting Point Data not available107-109 °C (380-382 K)[1]
pKa (predicted) Basic pKa (amine): ~9.5-10.5; Acidic pKa (imidazole): ~6.5-7.0Acidic pKa (imidazole): ~6.5-7.0
logP (predicted) ~1.5-2.5~1.0-2.0
Solubility (predicted) Soluble in polar organic solvents; sparingly soluble in water.Soluble in polar organic solvents; sparingly soluble in water.

Note: Predicted values are based on computational models and may vary from experimental results.

Synthesis and Methodologies

The synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine can be approached through a multi-step process, beginning with the synthesis of its ketone and alcohol precursors.

Synthesis of the Precursor: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one

A common route to the ketone precursor involves the Mannich reaction.

Experimental Protocol: Mannich Reaction for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one

  • Reactants: Acetophenone, paraformaldehyde, and imidazole hydrochloride.

  • Solvent: A suitable solvent such as ethanol.

  • Procedure:

    • Combine acetophenone, paraformaldehyde, and imidazole hydrochloride in the solvent.

    • Reflux the mixture for a specified period to allow for the reaction to proceed.

    • Upon completion, cool the reaction mixture and isolate the product, which may precipitate.

    • Purify the crude product by recrystallization.

Reduction to the Alcohol: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol

The ketone is then reduced to the corresponding alcohol.

Experimental Protocol: Reduction of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one

  • Reactant: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one.

  • Reducing Agent: Sodium borohydride (NaBH₄).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the ketone in methanol and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to proceed overnight at room temperature.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize the resulting solid from ethanol to yield pure 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol.[1]

Conversion to the Amine: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine

Proposed Synthetic Pathway: Alcohol to Amine Conversion

G cluster_0 Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine Ketone 3-(1H-Imidazol-1-yl) -1-phenylpropan-1-one Alcohol 3-(1H-Imidazol-1-yl) -1-phenylpropan-1-ol Ketone->Alcohol Reduction (e.g., NaBH4) Amine 3-(1H-Imidazol-1-yl) -1-phenylpropan-1-amine (Target Molecule) Alcohol->Amine Amination (e.g., Mitsunobu or Reductive Amination)

Caption: Synthetic route to the target amine.

Method 1: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including an amine, with inversion of stereochemistry.

Conceptual Experimental Workflow: Mitsunobu Reaction

G Start Dissolve Alcohol, Phthalimide, and Triphenylphosphine in THF Cool Cool to 0°C Start->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD React Stir at Room Temperature Add_DIAD->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Deprotect Hydrazinolysis to yield Primary Amine Purify->Deprotect G cluster_0 Proposed Antifungal Mechanism Molecule 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine Enzyme Lanosterol 14α-demethylase Molecule->Enzyme Inhibition Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Catalyzes Conversion Lanosterol Lanosterol Lanosterol->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Essential Component Outcome Fungal Cell Death/Growth Inhibition Cell_Membrane->Outcome Disruption leads to

Caption: Proposed antifungal mechanism.

Conclusion and Future Directions

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is a compound with significant, yet largely unexplored, potential in medicinal chemistry. Its structural similarity to known anticonvulsant and antifungal agents suggests that it warrants further investigation for these and other biological activities. The synthetic pathways outlined in this guide provide a framework for its preparation, enabling further research into its chemical and pharmacological properties. Future studies should focus on the definitive synthesis and characterization of this amine, followed by comprehensive in vitro and in vivo screening to elucidate its full therapeutic potential.

References

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. [Link]

  • Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (2012). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2785. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. While this specific molecule is not extensively documented in current literature, this guide synthesizes information from closely related analogs and established chemical principles to present a robust framework for its synthesis, characterization, and potential therapeutic applications. We will explore a validated synthetic pathway, propose a comprehensive analytical workflow for structural elucidation and purity assessment, and discuss promising avenues for investigation into its biological activity, particularly as an antifungal or CNS-acting agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel imidazole-containing compounds.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered heterocyclic ring, containing two nitrogen atoms, is a key component in many essential biological molecules, including the amino acid histidine.[3] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus allow for its interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4] Marketed drugs containing the imidazole moiety include antifungals (e.g., ketoconazole), anticancer agents, and anti-inflammatory drugs.[1][3]

The title compound, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine, combines this potent heterocyclic core with a phenylpropanamine backbone, a structural motif present in many centrally acting pharmaceuticals. This guide will provide a detailed exploration of this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is presented below. It is important to note that while some of these values are based on predictions from its chemical structure, they provide a valuable starting point for experimental design.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃Calculated
Molecular Weight 201.27 g/mol Calculated
IUPAC Name 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine
Appearance (Predicted) Colorless to pale yellow oil or solidInferred from analogs
Boiling Point (Predicted) > 300 °CInferred from analogs
Melting Point Not available
Solubility (Predicted) Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred from analogs
pKa (Predicted) ~8.5-9.5 (amine), ~6-7 (imidazole)Inferred from structure

Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine

A robust and logical synthetic route to the target amine proceeds through a two-step sequence starting from the commercially available 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one. This ketone precursor is first synthesized and then converted to the desired primary amine via reductive amination.

Synthesis of the Ketone Precursor: 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one

The synthesis of the ketone precursor is well-documented and involves the reaction of 3-(1H-imidazol-1-yl)-1-phenyl-propan-1-one with N-(2-methylphenyl)hydrazinecarboxamide in the presence of acetic acid in ethanol.[5]

Reductive Amination to the Target Amine

Reductive amination is a highly effective method for the synthesis of amines from ketones or aldehydes.[6] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (1.0 eq) in methanol.

  • Ammonia Source: Add ammonium acetate (10 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards imine formation.

  • pH Adjustment: If necessary, add a small amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which catalyzes imine formation.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Sodium cyanoborohydride is a preferred reducing agent as it selectively reduces the imine in the presence of the ketone.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with aqueous NaOH. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine.

Synthesis_Workflow cluster_synthesis Reductive Amination Ketone 3-(1H-imidazol-1-yl)-1- phenylpropan-1-one Imine Intermediate Imine Ketone->Imine Reaction with Ammonia Source Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Imine Amine 3-(1H-Imidazol-1-yl)-1- phenylpropan-1-amine (Target Compound) Imine->Amine In situ Reduction ReducingAgent NaBH3CN (Reducing Agent) ReducingAgent->Amine

Figure 1: Reductive Amination Synthesis Workflow.

Structural Elucidation and Analytical Characterization

A comprehensive characterization of the synthesized 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the imidazole ring, and the aliphatic protons of the propane chain. The chemical shifts and coupling patterns will be indicative of the compound's structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the characteristic signals for the phenyl and imidazole rings, and the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C=N and C=C stretches of the imidazole and phenyl rings.

Elemental Analysis

Elemental analysis will determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₁₂H₁₅N₃.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LRMS, HRMS) Start->MS IR IR Spectroscopy Start->IR EA Elemental Analysis Start->EA Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure EA->Structure Purity Purity Assessment Structure->Purity

Figure 2: Analytical Workflow for Characterization.

Potential Therapeutic Applications and Future Directions

While specific biological data for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is not yet available, the known activities of its close structural analogs suggest several promising avenues for investigation.

Antifungal Activity

The alcohol analog, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, has demonstrated anti-Candida activity.[7] Azole antifungals are a major class of drugs used to treat fungal infections.[7] It is therefore highly probable that the amine derivative will also exhibit antifungal properties.

  • Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) should be used.

  • Method: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: The compound is serially diluted in a 96-well plate containing fungal inoculum in an appropriate broth medium. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

Central Nervous System (CNS) Activity

A semicarbazone derivative of the ketone precursor has been investigated for its potential as an anticonvulsant.[5] The phenylpropanamine scaffold is a common feature in many CNS-active drugs. Therefore, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine should be evaluated for a range of CNS activities, including anticonvulsant, antidepressant, and anxiolytic effects.

Given its structure, it is plausible that 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine could interact with neurotransmitter systems, such as monoamine transporters or receptors. For instance, it could potentially act as an inhibitor of dopamine or norepinephrine reuptake, a mechanism shared by some antidepressants and psychostimulants.

Signaling_Pathway cluster_synapse Synapse Compound 3-(1H-Imidazol-1-yl)-1- phenylpropan-1-amine Transporter Monoamine Transporter (e.g., DAT, NET) Compound->Transporter Inhibition Neurotransmitter Neurotransmitter (e.g., Dopamine) Transporter->Neurotransmitter Reuptake Synapse Synaptic Cleft Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Downstream Signaling & Neuronal Response Receptor->Signal

Figure 3: Hypothetical Modulation of a Monoamine Transporter.

Conclusion

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine represents a novel chemical entity with significant potential for drug discovery and development. This technical guide has outlined a clear and feasible synthetic pathway, a comprehensive analytical strategy for its characterization, and a rationale for exploring its therapeutic potential as an antifungal and/or CNS-acting agent. The information presented herein provides a solid foundation for researchers to embark on the investigation of this promising molecule, contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • ResearchGate. (n.d.). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Retrieved January 26, 2026, from [Link]

  • Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (2012). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1848. [Link]

  • Wikipedia. (2024). Semaglutide. [Link]

  • Gurbanova, M. D., Sirotkina, I. V., Vashchenko, A. V., & Trofimov, B. A. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(4), M1283. [Link]

  • Kim, B. T., Lee, Y. S., & Chun, Y. S. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
  • Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o628. [Link]

  • Al-Absi, G. A., Al-kadasi, R. O., Al-Mekhlafi, N. A., & Al-Rajab, A. J. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4605. [Link]

  • Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 168. [Link]

  • Anupam, Maity, S., Ahmad, S., Singh, S., & Baranwal, G. (2017). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 4(2), 322-331. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). Preprints.org. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • de Oliveira, C. S., de Mattos, M. C., & de Oliveira, V. T. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(1), 4-25. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Micale, N., et al. (2007). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry, 15(15), 5127-5138. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). GSC Biological and Pharmaceutical Sciences, 21(1), 209-221. [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 244-250. [Link]

  • Sharma, A., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved January 26, 2026, from [Link]

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Foundational

CAS number 93906-75-3 properties

An In-Depth Technical Guide to CAS No. 93906-75-3: Epoxidized Methyl Esters of C16-18 and C18-Unsaturated Fatty Acids Authored by a Senior Application Scientist In the landscape of industrial chemistry, substances of Unk...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to CAS No. 93906-75-3: Epoxidized Methyl Esters of C16-18 and C18-Unsaturated Fatty Acids

Authored by a Senior Application Scientist

In the landscape of industrial chemistry, substances of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB) present unique challenges and opportunities. CAS number 93906-75-3, assigned to the substance group "Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized," represents a critical class of compounds that find extensive application as plasticizers and stabilizers, particularly in polymer formulations. This guide provides a comprehensive technical overview of this substance, moving beyond a simple data sheet to offer insights into its composition, properties, synthesis, and application, grounded in authoritative regulatory and scientific data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to understand and effectively utilize this complex material.

Chemical Identity and Composition

CAS number 93906-75-3 does not refer to a discrete chemical entity but rather to a UVCB substance. The material is a complex reaction product derived from the epoxidation of a mixture of C16-18 and C18-unsaturated fatty acid methyl esters.

The primary starting materials are typically derived from natural sources such as vegetable oils or animal fats, leading to a variable composition of the final product. The core constituents are methyl esters of the following fatty acids:

  • Saturated Fatty Acids (C16-18): Primarily Palmitic acid (C16:0) and Stearic acid (C18:0).

  • Unsaturated Fatty Acids (C18): Predominantly Oleic acid (C18:1), Linoleic acid (C18:2), and Linolenic acid (C18:3).

The defining characteristic of this substance is the epoxidation of the double bonds present in the unsaturated fatty acid chains. This process introduces oxirane (epoxy) rings, which are crucial for the substance's functional properties as a plasticizer and acid scavenger.

Table 1: Representative Composition of Precursor Fatty Acid Methyl Esters
Fatty Acid Methyl EsterTypical Carbon ChainRepresentative Percentage Range
Methyl PalmitateC16:05 - 15%
Methyl StearateC18:01 - 5%
Methyl OleateC18:165 - 85%
Methyl LinoleateC18:25 - 15%
Methyl LinolenateC18:3< 2%

Note: The exact composition can vary significantly based on the natural feedstock.

Physicochemical Properties

The physical and chemical properties of CAS 93906-75-3 are those of a mixture and are therefore presented as ranges or typical values. These properties are critical for its handling, processing, and performance in various applications.

Table 2: Key Physicochemical Data
PropertyValueSource
Physical State Liquid at 20°C and 1013 hPaECHA
Color YellowishECHA
Odor CharacteristicECHA
Boiling Point > 200 °C at 1013 hPa (decomposes)ECHA
Melting/Freezing Point < 0 °C at 1013 hPaECHA
Density 0.91 - 0.94 g/cm³ at 20 °CECHA
Vapour Pressure < 0.0000001 Pa at 25 °C (estimated)ECHA
Water Solubility < 0.001 g/L at 20 °CECHA
Log Pow (Octanol/Water Partition Coefficient) > 6 at 25 °CECHA

The low water solubility and high octanol/water partition coefficient (Log Pow) are indicative of a highly lipophilic substance, which is consistent with its long hydrocarbon chains. Its low vapor pressure signifies that it is not volatile under standard conditions.

Synthesis and Reaction Mechanism

The production of epoxidized fatty acid methyl esters is a well-established industrial process. The core of the synthesis is the epoxidation reaction, where the double bonds of the unsaturated fatty acid chains are converted into epoxy groups.

General Manufacturing Workflow

The most common method for industrial-scale epoxidation is the in situ performic or peracetic acid process. This avoids the need to handle concentrated, potentially hazardous peroxy acids.

G cluster_reactants Reactant Preparation cluster_reaction In Situ Epoxidation cluster_purification Downstream Processing FAME Unsaturated FAMEs (C18:1, C18:2, etc.) Reactor Jacketed Reactor (50-80°C) FAME->Reactor FormicAcid Formic Acid (Catalyst) FormicAcid->Reactor H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->Reactor Performic Performic Acid Formation (HCOOH + H₂O₂ → HCO₃H + H₂O) Reactor->Performic Epoxidation Epoxidation Reaction (FAME + HCO₃H → Epoxidized FAME + HCOOH) Performic->Epoxidation Washing Water Washing (Removal of Acid/H₂O₂) Epoxidation->Washing Drying Vacuum Drying (Removal of Water) Washing->Drying Filtration Filtration Drying->Filtration FinalProduct Final Product: Epoxidized Methyl Esters (CAS 93906-75-3) Filtration->FinalProduct

Caption: General workflow for the synthesis of epoxidized fatty acid methyl esters.

Causality in Experimental Choices
  • Choice of in situ Peroxy Acid: Generating the peroxy acid in situ from hydrogen peroxide and a carboxylic acid (like formic or acetic acid) is a critical safety and efficiency measure. It circumvents the hazards associated with storing and handling highly reactive, concentrated peroxy acids. Formic acid is often preferred due to its higher reactivity, allowing for lower reaction temperatures.

  • Temperature Control (50-80°C): This temperature range is a crucial compromise. It must be high enough to ensure a reasonable reaction rate but low enough to prevent the exothermic decomposition of hydrogen peroxide and the peroxy acid. Furthermore, excessive temperatures can lead to the opening of the newly formed oxirane rings, reducing the product's quality and functionality. A jacketed reactor is essential for managing the reaction exotherm.

  • Aqueous Washing and Neutralization: The crude product contains residual carboxylic acid, hydrogen peroxide, and water. The washing steps are vital to remove these impurities, which could otherwise degrade the final product over time or interfere with its performance in polymer formulations. A final neutralization step with a weak base may be included to ensure acid residues are completely removed.

  • Vacuum Drying: The removal of water is critical. Residual moisture can lead to hydrolysis of the ester linkages and can cause defects in polymer processing applications. Drying under vacuum allows for efficient water removal at temperatures low enough to prevent thermal degradation of the product.

Industrial Applications and Mechanism of Action

The primary application for CAS 93906-75-3 is as a secondary plasticizer and a thermal stabilizer for polyvinyl chloride (PVC) and other chlorinated polymers.

Role as a Plasticizer

As a secondary plasticizer, it is used in conjunction with primary plasticizers (like phthalates or terephthalates). Its long, flexible aliphatic chains intersperse between the rigid PVC polymer chains, increasing the free volume and allowing the polymer chains to slide past one another more easily. This imparts flexibility, softness, and durability to the final PVC product.

Role as a Thermal Stabilizer (Acid Scavenger)

This is arguably its most critical function. During thermal processing or exposure to UV light, PVC can undergo degradation, releasing hydrochloric acid (HCl). This HCl can then catalyze further degradation in an autocatalytic cycle, leading to discoloration and loss of mechanical properties.

The epoxy groups in the epoxidized methyl esters are excellent acid scavengers. They react with the free HCl, neutralizing it and preventing the autocatalytic degradation cascade.

Caption: Mechanism of PVC stabilization by epoxidized methyl esters.

Toxicological and Ecotoxicological Profile

The toxicological data for CAS 93906-75-3, as summarized in the ECHA registration dossier, indicates a generally low order of toxicity. This is a key attribute for its use in consumer goods.

Table 3: Summary of Toxicological Endpoints
EndpointResultClassificationSource
Acute Oral Toxicity LD50 > 2000 mg/kg bw (rat)Not classifiedECHA
Acute Dermal Toxicity LD50 > 2000 mg/kg bw (rat)Not classifiedECHA
Skin Corrosion/Irritation Not irritating (rabbit)Not classifiedECHA
Serious Eye Damage/Irritation Not irritating (rabbit)Not classifiedECHA
Respiratory or Skin Sensitisation Not sensitising (mouse)Not classifiedECHA
Germ Cell Mutagenicity Negative (in vitro)Not classifiedECHA

Ecotoxicology: The substance is poorly soluble in water and is expected to adsorb strongly to soil and sediment. It is considered readily biodegradable, which mitigates concerns about long-term environmental persistence. However, due to its high Log Pow, it has a potential for bioaccumulation, although its ready biodegradability may limit this in practice. It is not classified as hazardous to the aquatic environment.

Safety, Handling, and Storage

While CAS 93906-75-3 is not classified as a hazardous substance, standard industrial hygiene practices should always be followed.

Experimental Protocol: Safe Handling in a Laboratory Setting
  • Engineering Controls: Work in a well-ventilated area. Use of a fume hood is recommended if heating the substance or creating aerosols.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear a standard laboratory coat. Avoid prolonged or repeated skin contact.

  • Spill Procedure:

    • Absorb small spills with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with soap and water.

  • Storage:

    • Store in a cool, dry, well-ventilated place.

    • Keep containers tightly closed when not in use.

    • Store away from strong oxidizing agents and strong acids or bases, which could induce polymerization or ring-opening of the epoxy groups.

Conclusion

CAS number 93906-75-3 represents a cornerstone of the polymer additives industry. As a UVCB substance, its properties and performance are a function of its complex composition. Its dual-action role as both a plasticizer and an acid-scavenging thermal stabilizer makes it a highly efficient and cost-effective additive for PVC and other chlorinated systems. A thorough understanding of its synthesis, particularly the critical parameters of the epoxidation process, is key to controlling its quality and performance. Coupled with a favorable toxicological and environmental profile, "Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized" will continue to be a material of significant industrial importance.

References

  • Title: Registration Dossier - Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized Source: European Chemicals Agency (ECHA) URL: [Link]

Exploratory

The Imidazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract: The imidazole ring, a five-membered aromatic heterocycle containing two nit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in various non-covalent interactions, and presence in key biological molecules have established it as a "privileged scaffold" in drug design. This technical guide provides a comprehensive exploration of the diverse biological activities of imidazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. With a focus on scientific integrity and practical application, this document serves as an in-depth resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

The Imidazole Core: Physicochemical Properties and Biological Significance

The imidazole ring's versatility stems from its distinct physicochemical characteristics. It is a planar, aromatic system with a dipole moment, rendering it soluble in polar solvents.[1] The presence of two nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[2] Furthermore, imidazole is amphoteric, capable of acting as both a weak acid and a weak base, a property crucial for its role in enzyme catalysis and receptor binding.[3] This unique combination of features underpins the broad spectrum of biological activities exhibited by its derivatives.

Antimicrobial Activity of Imidazole Derivatives: A Multi-pronged Attack

Imidazole derivatives constitute a major class of antimicrobial agents, demonstrating efficacy against a wide range of fungal and bacterial pathogens.[4][5] Their development has been a significant contribution to the arsenal of anti-infective therapies.

Antifungal Activity: Disrupting Fungal Cell Integrity

The primary mechanism of antifungal action for most imidazole derivatives is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this pathway, imidazole antifungals disrupt membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[6]

Key Antifungal Imidazole Derivatives:

CompoundTarget Organism(s)Reported Activity (MIC)Reference
KetoconazoleCandida albicans, Aspergillus fumigatusVaries by strain[7]
MiconazoleCandida spp.Varies by strain[8]
ClotrimazoleCandida spp.Varies by strain[7]
Novel Ketoconazole DerivativesVarious fungal strainsEnhanced activity in β-cyclodextrin complexes[9]
Fluorine/Bromine Substituted ImidazolesC. albicans, C. tropicalis, C. glabrata, etc.0.5–16 µg/mL[9]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imidazole derivatives against fungal isolates.

Materials:

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Imidazole derivative stock solution (in DMSO)

  • Positive control (e.g., Fluconazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of the imidazole derivative in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or by spectrophotometric reading at a specific wavelength.[8]

Diagram: Antifungal Experimental Workflow

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Imidazole Derivative Stock Solution P3 Prepare Serial Dilutions in 96-well Plate P1->P3 P2 Prepare Fungal Inoculum (0.5 McFarland) A1 Inoculate Wells with Fungal Suspension P2->A1 P3->A1 A2 Incubate at 35°C for 24-48h A1->A2 D1 Visually or Spectrophotometrically Read Plates A2->D1 D2 Determine Minimum Inhibitory Concentration (MIC) D1->D2 Anticancer_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Tubulin Tubulin G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Imidazole Imidazole Derivatives Imidazole->EGFR Inhibition Imidazole->VEGFR Inhibition Imidazole->Ras Inhibition Imidazole->PI3K Inhibition Imidazole->Tubulin Disruption

Caption: Imidazole derivatives inhibit key oncogenic signaling pathways.

Evaluation of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cell lines.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • Imidazole derivative stock solution (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Activity: A Growing Area of Interest

The antiviral potential of imidazole derivatives is an expanding field of research, with compounds showing activity against a range of viruses, including enveloped and non-enveloped viruses. [2][10] Mechanisms of Antiviral Action:

  • Inhibition of Viral Entry: Some imidazole compounds can block the attachment or fusion of viruses to host cells.

  • Inhibition of Viral Replication: Derivatives can target viral enzymes essential for replication, such as polymerases or proteases. For instance, some imidazole analogs have been investigated for their potential to inhibit the main protease (Mpro) of SARS-CoV-2. [10]* Modulation of Host Factors: Some compounds may modulate host cell pathways that are hijacked by viruses for their replication.

Examples of Antiviral Imidazole Derivatives:

Compound ClassTarget Virus(es)Mechanism of ActionReference
Benzimidazole derivativesZika Virus (ZIKV)Inhibition of viral replication[10]
Imidazole-based compoundsInfluenza A virusInhibition of M2 proton channel[10]
Imidazole analogsSARS-CoV-2Inhibition of main protease (Mpro)[10]
Imidazo[1,2-a]pyrrolo[3,2-c]pyridinesBovine Viral Diarrhea Virus (BVDV)Inhibition of viral replication[10]

FDA-Approved Imidazole-Containing Drugs: A Clinical Perspective

The versatility of the imidazole scaffold is underscored by the number of FDA-approved drugs that incorporate this motif across various therapeutic areas.

Drug NameTherapeutic CategoryPrimary Indication(s)
Antifungals
KetoconazoleAntifungalSystemic and topical fungal infections
MiconazoleAntifungalTopical and vaginal fungal infections
ClotrimazoleAntifungalTopical and vaginal fungal infections
Antibacterials/Antiprotozoals
MetronidazoleAntibacterial, AntiprotozoalAnaerobic bacterial and protozoal infections
TinidazoleAntibacterial, AntiprotozoalProtozoal and bacterial infections
Anticancer Agents
DacarbazineAlkylating agentMalignant melanoma, Hodgkin's lymphoma
NilotinibKinase inhibitorChronic myeloid leukemia (CML)
Proton Pump Inhibitors
OmeprazoleProton Pump InhibitorGERD, peptic ulcers, Zollinger-Ellison syndrome
PantoprazoleProton Pump InhibitorGERD, erosive esophagitis
Other
CimetidineH2 receptor antagonistPeptic ulcers, GERD
LosartanAngiotensin II receptor blockerHypertension

Conclusion and Future Directions

The imidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a wide array of therapeutic applications, coupled with the potential for diverse chemical modifications, ensures its continued relevance in the quest for novel and more effective drugs. Future research will likely focus on the development of imidazole derivatives with enhanced selectivity and potency, particularly in the areas of targeted cancer therapy and broad-spectrum antiviral agents. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of imidazole-based therapeutics.

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Available at: [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]

  • Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. J-Stage. Available at: [Link]

  • FDA approved imidazole containing drugs. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Available at: [Link]

  • Imidazole derivatives with antiviral activity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. ResearchGate. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. Available at: [Link]

  • Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. Available at: [Link]

  • Imidazole. Wikipedia. Available at: [Link]

  • Approved imidazole-containing drugs under broad pharmacological categories. ResearchGate. Available at: [Link]

  • An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. PubMed. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Available at: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Chopade and Shaikh, IJPSR, 2022; Vol. 13(12): 4805-4818. E-ISSN: 0975-8232; P-ISSN: 2320-5148. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Spandidos Publications. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]

  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed. Available at: [Link]

  • 2 Selected examples of imidazole-containing FDA approved drugs. ResearchGate. Available at: [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

  • Recent advances on heterocyclic compounds with antiviral properties. SpringerLink. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

  • Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Center for Biotechnology Information. Available at: [Link]

  • Pantoprazole. Wikipedia. Available at: [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Available at: [Link]

  • Induction of cell apoptosis by imidazole. ResearchGate. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

Sources

Foundational

The Imidazole Scaffold: A Versatile Core for Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the therapeutic applications of imidazole-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their development and evaluation.

The Therapeutic Landscape of Imidazole Compounds

Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application in treating a wide range of diseases.[1] This therapeutic diversity stems from the imidazole nucleus's capacity to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve desired biological effects.[2][3]

Anticancer Activity

The development of novel anticancer agents is a primary focus of imidazole-based drug discovery.[3][4] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the disruption of DNA integrity.[2][5]

Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many imidazole derivatives function as potent inhibitors of various kinases that are often dysregulated in cancer.[2] This includes receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and downstream signaling kinases such as BRAF. By blocking the ATP-binding sites of these enzymes, imidazole compounds can halt the signaling cascades that drive tumor growth, angiogenesis, and metastasis.[2]

  • Topoisomerase Inhibition: Certain imidazole-based molecules interfere with the function of topoisomerase enzymes, which are critical for DNA replication and repair.[4] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

  • Tubulin Polymerization Inhibition: Some imidazole derivatives disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization. This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.

  • DNA Intercalation and Alkylation: The planar structure of the imidazole ring allows some derivatives to intercalate between DNA base pairs, distorting the double helix and interfering with replication and transcription. Additionally, some imidazole-containing drugs, like dacarbazine, act as alkylating agents, forming covalent bonds with DNA and leading to cytotoxicity.[2]

Key Anticancer Imidazole Drugs:

  • Dacarbazine: An alkylating agent used in the treatment of melanoma and Hodgkin's lymphoma.[6]

  • Nilotinib: A selective Bcr-Abl kinase inhibitor for the treatment of chronic myeloid leukemia (CML).[6]

Antifungal Activity

Imidazole-containing compounds are a major class of antifungal agents.[7] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] Inhibition of ergosterol synthesis disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[8]

Prominent Antifungal Imidazoles:

  • Clotrimazole: A broad-spectrum antifungal agent commonly used for topical treatment of fungal infections.[7]

  • Ketoconazole: One of the first orally active broad-spectrum antifungal imidazoles.[7]

  • Miconazole: A widely used antifungal for topical and intravenous administration.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Antibacterial Activity

Imidazole compounds have also shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[10] Their mechanisms of action can include the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with other essential metabolic pathways.[10] Nitroimidazoles, such as metronidazole, are particularly effective against anaerobic bacteria and protozoa.[5]

Drug Discovery and Development: A Methodological Approach

The journey of an imidazole-based compound from a laboratory curiosity to a clinical therapeutic involves a rigorous process of synthesis, screening, and optimization.

Synthesis of Imidazole Derivatives

A variety of synthetic routes are available for the construction of the imidazole core and its subsequent derivatization.

General Synthesis of 2,4,5-Trisubstituted Imidazoles (Debus Synthesis):

A common method involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (often from ammonium acetate) in a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve benzil (1 equivalent) and ammonium acetate (2 equivalents) in glacial acetic acid.

  • Add benzaldehyde (1 equivalent) to the mixture.

  • Reflux the reaction mixture with stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenyl-1H-imidazole.

In Vitro Evaluation of Biological Activity

A crucial step in drug development is the in vitro assessment of the biological activity of newly synthesized compounds. This involves a battery of standardized assays to determine their efficacy and selectivity.

2.2.1. Cytotoxicity and Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.2.2. Enzyme Inhibition Assays

To elucidate the mechanism of action, specific enzyme inhibition assays are performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

Principle:

This protocol describes a general method for measuring the inhibition of a specific kinase using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, BRAF)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test imidazole compound

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazole test compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In the wells of the assay plate, add the kinase, its specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using the luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and then a second reagent is added to convert the newly formed ADP back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence intensity is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

2.2.3. Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Imidazole test compound

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the imidazole compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeasts).

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Key Signaling Pathways Targeted by Imidazole Compounds

The therapeutic efficacy of many imidazole derivatives stems from their ability to modulate specific signaling pathways that are dysregulated in disease.

VEGF Signaling Pathway in Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels. In cancer, this process is essential for tumor growth and metastasis. Imidazole-based kinase inhibitors can target VEGFR, thereby blocking downstream signaling.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates FAK FAK VEGFR->FAK Grb2_Sos Grb2/Sos VEGFR->Grb2_Sos Activates Akt Akt PI3K->Akt Src Src FAK->Src Ras Ras Src->Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis mTOR mTOR Akt->mTOR mTOR->Angiogenesis FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates ECM Extracellular Matrix (ECM) ECM->Integrin Binds Src Src FAK->Src Recruits & Activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos Activates PI3K PI3K FAK->PI3K Activates Src->FAK Phosphorylates Ras Ras Grb2_Sos->Ras MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Akt Akt PI3K->Akt Cell_Migration Cell Migration, Invasion, Survival Akt->Cell_Migration MAPK_ERK->Cell_Migration

Caption: FAK signaling pathway in cell migration and invasion.

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective imidazole-based drugs. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Key considerations in the SAR of imidazole derivatives include:

  • Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring can significantly influence activity. For instance, in some anticancer agents, bulky hydrophobic groups at certain positions can enhance binding to the target enzyme.

  • Linker Groups: When the imidazole ring is part of a larger molecule, the linker connecting it to other pharmacophores is crucial for optimal orientation within the target's binding site.

  • Physicochemical Properties: Modifications are often made to improve pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability, which are critical for in vivo efficacy.

Clinical Significance and Future Perspectives

A number of imidazole-containing drugs are currently in clinical use, and many more are in various stages of clinical development. [6][11][12]The success of drugs like nilotinib in oncology and the widespread use of azole antifungals underscore the therapeutic importance of the imidazole scaffold.

Future research in this field is likely to focus on:

  • Development of More Selective Inhibitors: To minimize off-target effects and improve safety profiles.

  • Combination Therapies: Exploring the synergistic effects of imidazole-based drugs with other therapeutic agents.

  • Novel Drug Delivery Systems: To enhance the bioavailability and targeted delivery of imidazole compounds.

  • Exploration of New Therapeutic Areas: Investigating the potential of imidazole derivatives in treating other diseases, such as neurodegenerative and metabolic disorders.

The continued exploration of the chemical space around the imidazole nucleus, coupled with advancements in our understanding of disease biology and drug design, promises to yield a new generation of innovative and effective therapeutics.

References

  • Kumar, A., Kaushal, A., & Verma, P. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(21), 6543. [Link]

  • Popiołek, Ł., & Sławiński, J. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Processes, 10(12), 2697. [Link]

  • Kumar, A., Singh, A., & Sharma, K. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17796–17807. [Link]

  • Ghara, M., & Bandyopadhyay, A. (2022). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 27(19), 6590. [Link]

  • Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as potential anticancer agents. RSC Advances, 7(63), 39838-39873. [Link]

  • Al-Abdullah, E. S., Al-Ghamdi, A. M., & Al-Sawah, M. A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5790. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Kardiologiya i serdechno-sosudistaya khirurgiya, 15(2), 134-139. [Link]

  • Al-Ghamdi, A. M., Al-Harbi, S. A., & Al-Omair, M. A. (2022). Synthesis and antibacterial evaluation of 2–substituted–4,5–diphenyl–N–alkyl imidazole derivatives. Journal of Saudi Chemical Society, 26(1), 101389. [Link]

  • Baviskar, A. T., Chopade, B. A., & Argade, N. P. (2012). Imidazoles as potential anticancer agents. European journal of medicinal chemistry, 57, 336-351. [Link]

  • Al-Salem, H. S., El-Faham, A., & de la Torre, B. G. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. International Journal of Molecular Sciences, 22(15), 8213. [Link]

  • Sharma, D., & Narasimhan, B. (2020). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Mini reviews in medicinal chemistry, 20(13), 1198-1225. [Link]

  • Singh, P., & Kumar, A. (2022). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Physical Sciences Reviews, 7(11), 1949-1971. [Link]

Sources

Exploratory

The Sympathomimetic Versatility of Phenylpropanolamine Derivatives: A Technical Guide for Drug Development Professionals

Foreword: A Molecule of Dichotomous Identity Phenylpropanolamine (PPA) and its chemical relatives represent a fascinating and instructive class of sympathomimetic agents. From their widespread use as over-the-counter dec...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Dichotomous Identity

Phenylpropanolamine (PPA) and its chemical relatives represent a fascinating and instructive class of sympathomimetic agents. From their widespread use as over-the-counter decongestants and appetite suppressants to their subsequent withdrawal from many markets due to safety concerns, the story of PPA is a compelling case study in the complex interplay of pharmacology, structure-activity relationships, and clinical risk-benefit analysis. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive review of the literature on phenylpropanolamine derivatives. It is structured to offer not just a recitation of facts, but a cohesive narrative that elucidates the scientific rationale behind their synthesis, mechanism of action, and therapeutic applications.

I. The Phenylpropanolamine Scaffold: A Foundation for Adrenergic Activity

At its core, phenylpropanolamine is a phenethylamine derivative characterized by a phenyl group, a three-carbon chain (propane), and an amine group. This fundamental structure is the key to its interaction with the adrenergic system, the network of neurons and receptors that respond to norepinephrine and epinephrine.

Caption: The core chemical structure of phenylpropanolamine.

The seemingly minor variations to this scaffold, such as the presence and stereochemistry of a hydroxyl group on the β-carbon and a methyl group on the α-carbon, give rise to a family of compounds with a wide spectrum of pharmacological activities. These include ephedrine, pseudoephedrine, and cathinone, each with its unique profile of receptor interactions and physiological effects.

II. Synthesis of Phenylpropanolamine and Its Derivatives: From Benchtop to Industrial Scale

The synthesis of phenylpropanolamine hydrochloride has been approached through various routes, each with its own advantages in terms of yield, stereoselectivity, and scalability. Understanding these synthetic pathways is crucial for the development of novel derivatives and for process optimization.

A. Classical Synthetic Routes

One of the earliest and most well-documented methods for preparing phenylpropanolamine involves the reaction of benzaldehyde with nitroethane.[1] This reaction, followed by reduction of the nitro group, yields the desired amino alcohol.

Another common approach starts from propenylbenzene.[2] This method involves the formation of a bromohydrin intermediate, which is then aminated to produce phenylpropanolamine.

B. Experimental Protocol: Synthesis of Phenylpropanolamine Hydrochloride from Benzaldehyde and DL-Alanine

This protocol provides a conceptual framework based on publicly available information and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

  • Benzaldehyde

  • DL-Alanine

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 100g of benzaldehyde.

  • With stirring, add 40g of DL-alanine to the flask.[3]

  • Attach a reflux condenser and heat the mixture to 140°C with vigorous stirring for 3 hours.[3]

  • Monitor the reaction for characteristic changes in the mixture's appearance and viscosity.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can then be purified through distillation or crystallization to yield phenylpropanolamine.

  • For the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

C. Chiral Synthesis: Isolating Stereoisomers for Enhanced Specificity

Phenylpropanolamine has two chiral centers, meaning it can exist as four different stereoisomers. The biological activity of these enantiomers can vary significantly. Therefore, stereoselective synthesis is of paramount importance in modern drug development. Enzymatic and chemo-enzymatic methods have been developed to produce specific stereoisomers of phenylpropanolamine with high enantiomeric excess.[4]

III. Mechanism of Action: A Symphony of Adrenergic Stimulation

Phenylpropanolamine and its derivatives exert their effects primarily by acting as indirect sympathomimetics. Their mechanism of action is multifaceted, involving the release of endogenous catecholamines and, to a lesser extent, direct interaction with adrenergic receptors.

A. Norepinephrine and Dopamine Release

The principal mechanism of action for phenylpropanolamine is the release of norepinephrine from presynaptic nerve terminals.[5] This leads to an increased concentration of norepinephrine in the synaptic cleft, resulting in the activation of α- and β-adrenergic receptors. PPA also promotes the release of dopamine, albeit to a lesser extent.

PPA Phenylpropanolamine Presynaptic Presynaptic Neuron PPA->Presynaptic Enters NE_Vesicle Norepinephrine Vesicles Presynaptic->NE_Vesicle Induces release from Postsynaptic Postsynaptic Neuron NE Norepinephrine NE_Vesicle->NE Releases Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds to Adrenergic_Receptor->Postsynaptic Activates

Caption: Simplified mechanism of PPA-induced norepinephrine release.

B. Adrenergic Receptor Interactions

While the primary effect is indirect, some phenylpropanolamine derivatives may also exhibit direct agonist activity at α- and β-adrenergic receptors. The specific receptor subtype affinities determine the pharmacological profile of each compound. For instance, stimulation of α1-adrenergic receptors in the nasal mucosa leads to vasoconstriction and a decongestant effect.[6]

C. Experimental Protocol: Radioligand Binding Assay for Adrenergic Receptor Affinity

This generalized protocol outlines the key steps in determining the binding affinity of a phenylpropanolamine derivative to a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the target adrenergic receptor subtype

  • Radiolabeled ligand (e.g., [3H]prazosin for α1 receptors)

  • Unlabeled test compound (phenylpropanolamine derivative)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Isolate cell membranes expressing the receptor of interest using standard cell lysis and centrifugation techniques.[7]

  • Assay Setup: In a 96-well plate, add a fixed amount of cell membranes to each well.

  • Competition Binding: Add increasing concentrations of the unlabeled test compound to the wells.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to all wells.[8]

  • Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[9]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) to determine the affinity of the test compound for the receptor.

IV. Structure-Activity Relationships (SAR): Tailoring Molecules for Specific Effects

The subtle modifications to the phenylpropanolamine scaffold have profound effects on the resulting compound's potency, receptor selectivity, and central nervous system activity. A thorough understanding of these structure-activity relationships is fundamental to rational drug design.

DerivativeKey Structural FeaturePrimary Pharmacological EffectRelative Potency (NE Release)
Phenylpropanolamine β-hydroxyl groupMixed α/β-adrenergic agonist (indirect)Moderate
Ephedrine N-methyl and β-hydroxyl groupsMixed α/β-adrenergic agonist (indirect and direct)Higher than PPA
Pseudoephedrine Diastereomer of ephedrinePrimarily α-adrenergic agonist (indirect)Lower than ephedrine
Cathinone β-keto groupDopamine and norepinephrine releasing agentHigh
Methcathinone N-methyl and β-keto groupsPotent dopamine and norepinephrine releasing agentVery High

Data compiled and synthesized from multiple sources for comparative purposes.

The presence of a β-hydroxyl group, as seen in phenylpropanolamine and ephedrine, generally decreases central nervous system stimulant effects compared to their non-hydroxylated counterparts like amphetamine. Conversely, a β-keto group, characteristic of cathinones, tends to enhance stimulant properties.

V. Therapeutic Applications and Clinical Considerations

The diverse pharmacological effects of phenylpropanolamine derivatives have led to their investigation and use in a variety of therapeutic areas.

A. Nasal Decongestion

The vasoconstrictive properties of phenylpropanolamine, mediated by α-adrenergic stimulation, made it a highly effective nasal decongestant.[1]

B. Appetite Suppression

Phenylpropanolamine has been shown to be effective in promoting weight loss, although its efficacy may be less than that of prescription anorectic drugs. A meta-analysis of clinical studies demonstrated that PPA, in conjunction with a hypocaloric diet, resulted in significantly greater weight loss compared to placebo.[10]

C. Veterinary Medicine: Urinary Incontinence in Dogs

In veterinary medicine, phenylpropanolamine is a first-line treatment for urinary incontinence in dogs due to its ability to increase urethral sphincter tone.[11] This effect is primarily mediated by the stimulation of α1-adrenergic receptors in the smooth muscle of the urethra.[5][6]

D. Safety and Regulatory Status

Concerns about an increased risk of hemorrhagic stroke, particularly in young women, led to the withdrawal of phenylpropanolamine from over-the-counter use in many countries. This underscores the critical importance of post-market surveillance and a thorough understanding of a drug's complete safety profile.

VI. Conclusion: A Legacy of Learning

The study of phenylpropanolamine derivatives offers invaluable lessons for drug development professionals. It highlights the profound impact of subtle structural modifications on pharmacological activity and the critical need for a comprehensive understanding of a drug's mechanism of action to predict both its therapeutic potential and its risks. As the field of pharmacology continues to evolve, the principles learned from the rise and fall of phenylpropanolamine will undoubtedly inform the development of safer and more effective medications for generations to come.

VII. References

  • United States Pharmacopeia. Phenylpropanolamine Hydrochloride. Available at: [Link]

  • Galaxy.ai. (2019, October 12). Understanding the Synthesis of Phenylpropanolamine. Available at: [Link]

  • Dowse, R. (n.d.). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. Rhodes University. Available at: [Link]

  • designer-drug.com. Phenylpropanolamines from Propenylbenzenes. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • the-hive-archive.com. (2005, March 30). phenylpropanolamine from benzaldehyde. Available at: [Link]

  • Google Patents. (1982). DE3242922A1 - PHENYLPROPANOLAMINE, THEIR PRODUCTION AND USE. Available at:

  • PMC - NIH. (2021, May 13). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Available at: [Link]

  • PMC - NIH. (n.d.). In Vivo Comparison of Norepinephrine and Dopamine Release in Rat Brain by Simultaneous Measurements with Fast-Scan Cyclic Voltammetry. Available at: [Link]

  • PubMed. (n.d.). Clinical studies with phenylpropanolamine: a metaanalysis. Available at: [Link]

  • Today's Veterinary Practice. (2021, April 7). Phenylpropanolamine for Urinary Incontinence. Available at: [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of RS/SR phenylpropanolamine (Solute #26 in Table 1). Available at: [Link]

  • PMC - NIH. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available at: [Link]

  • MDPI. (2018, May 16). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Available at: [Link]

  • IJNRD. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. Available at: [Link]

  • Veterinary Partner - VIN. (2001, January 1). Phenylpropanolamine (Proin). Available at: [Link]

  • American Journal of Clinical Nutrition. (n.d.). Clinical studies with phenylpropanolamine: a metaanalysis. Available at: [Link]

  • PubMed. (1991, July). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Available at: [Link]

  • PubMed. (n.d.). Determination of phenylpropanolamine in serum and urine by high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Possible phenylpropanolamine (PPA) isomers. Available at: [Link]

  • NIH. (n.d.). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Available at: [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Available at: [Link]

  • PubMed. (n.d.). Effectiveness of phenylpropanolamine in the management of moderate obesity. Available at: [Link]

  • Clinician's Brief. (n.d.). Phenylpropanolamine. Available at: [Link]

  • DOI. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. Available at: [Link]

  • PubMed. (n.d.). A double-blind clinical evaluation of the anorectic activity of phenylpropanolamine versus placebo. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Available at: [Link]

  • YouTube. (2021, February 25). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. Available at: [Link]

  • PubMed Central. (n.d.). Clinical evaluation of a single daily dose of phenylpropanolamine in the treatment of urethral sphincter mechanism incompetence in the bitch. Available at: [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Available at: [Link]

  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • VCA Animal Hospitals. (n.d.). Phenylpropanolamine. Available at: [Link]

  • PMC - NIH. (n.d.). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Available at: [Link]

  • PubMed. (1991, January). Synthesis of chiral and achiral pyranenamine derivatives. Potent agents with topical ocular antiallergic activity. Available at: [Link]

  • YouTube. (2026, January 2). Beyond the Scale: Harnessing Anti-Obesity Medications to Treat Obesity and its Complications. Available at: [Link]

  • PMC - NIH. (n.d.). The Chemical Tools for Imaging Dopamine Release. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note and Synthetic Protocol for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine

Abstract This document provides a comprehensive, two-step protocol for the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine, a valuable scaffold in medicinal chemistry. The synthesis commences with the preparatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine, a valuable scaffold in medicinal chemistry. The synthesis commences with the preparation of the intermediate, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, via a Michael addition of imidazole to chalcone. The subsequent and final step involves the reductive amination of this keto-intermediate to yield the target primary amine. This guide is designed to be both a practical laboratory manual and an educational resource, offering in-depth explanations for the procedural choices and reaction mechanisms.

Introduction

The 1,3-amino-phenyl-imidazole moiety is a significant pharmacophore present in a variety of biologically active compounds. The strategic placement of the imidazole ring, the phenyl group, and the amine functionality allows for diverse interactions with biological targets, making derivatives of this scaffold promising candidates for drug discovery programs. The protocol detailed herein provides a reliable and reproducible method for accessing 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine, enabling further derivatization and biological evaluation.

The synthetic strategy is predicated on a robust and well-established chemical transformation: the Michael addition, followed by a reductive amination. This approach was selected for its efficiency, use of readily available starting materials, and generally mild reaction conditions.

Synthetic Workflow Overview

The synthesis is logically divided into two primary stages: the formation of a β-imidazolyl ketone and its subsequent conversion to the target primary amine.

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) Ketone 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one Chalcone->Ketone Michael Addition (Base Catalyst) Imidazole Imidazole Imidazole->Ketone Ketone_copy 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one Amine 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine (Target Compound) Ketone_copy->Amine Reductive Amination Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Amine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine

Caption: Synthetic workflow for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine.

Experimental Protocols

Part 1: Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one (Intermediate)

This step involves the conjugate addition (Michael addition) of imidazole to the α,β-unsaturated ketone, chalcone. The basicity of imidazole allows it to act as the nucleophile in this reaction. A stronger, non-nucleophilic base is used to catalyze the reaction by deprotonating a small fraction of the imidazole, thereby increasing its nucleophilicity.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
ChalconeC₁₅H₁₂O208.265.21 g25.0
ImidazoleC₃H₄N₂68.082.04 g30.0
Sodium MethoxideCH₃ONa54.020.27 g5.0
Methanol (anhydrous)CH₃OH32.04100 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated NaCl solutionNaCl(aq)-As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chalcone (5.21 g, 25.0 mmol) and imidazole (2.04 g, 30.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous methanol to the flask and stir the mixture until the solids are mostly dissolved.

  • Catalyst Addition: Carefully add sodium methoxide (0.27 g, 5.0 mmol) to the reaction mixture. Note: Sodium methoxide is a strong base and is moisture-sensitive. Handle with care.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the chalcone spot indicates the completion of the reaction.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 150 mL of ethyl acetate.

    • Wash the organic layer with 3 x 50 mL of saturated sodium chloride solution to remove any remaining catalyst and unreacted imidazole.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to afford a white to off-white solid.

Part 2: Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine (Final Product)

This step employs a reductive amination reaction to convert the ketone functional group of the intermediate into a primary amine.[1] The ketone is first reacted with an ammonia source to form an imine in situ, which is then reduced to the amine.[1][2] Sodium cyanoborohydride is a suitable reducing agent for this transformation as it is less reactive towards ketones than imines, which helps to minimize the formation of the corresponding alcohol as a side product.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-oneC₁₂H₁₂N₂O200.244.01 g20.0
Ammonium AcetateC₂H₇NO₂77.0815.42 g200.0
Sodium CyanoborohydrideNaBH₃CN62.841.89 g30.0
MethanolCH₃OH32.04150 mL-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Saturated NaHCO₃ solutionNaHCO₃(aq)-As needed-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (4.01 g, 20.0 mmol) and ammonium acetate (15.42 g, 200.0 mmol) in 150 mL of methanol. Stir the mixture at room temperature.

  • pH Adjustment (Optional but Recommended): The formation of the imine is often favored under slightly acidic conditions (pH 6-7). If necessary, a few drops of glacial acetic acid can be added to adjust the pH.

  • Reducing Agent Addition: To the stirred solution, add sodium cyanoborohydride (1.89 g, 30.0 mmol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. Acidic conditions can lead to the release of hydrogen cyanide gas.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add 100 mL of dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine can be purified by column chromatography on silica gel (eluting with a gradient of DCM and methanol) to yield the final product, typically as a viscous oil or a low-melting solid.

Conclusion

The protocol described provides a clear and effective pathway for the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further studies in drug discovery and development. The methodologies employed are standard in organic synthesis and can be adapted for the preparation of analogous structures.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Al-Jaber, N. A., et al. (2012). Study of Michael addition on chalcones and or chalcone analogues. Journal of Saudi Chemical Society, 16(1), 45-53. [Link]

  • Fun, H.-K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • Attia, M. I., et al. (2012). 1-{[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1848. [Link]

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Application

Application Notes and Protocols for In Vitro Evaluation of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine

A Guide for Researchers in Drug Discovery and Development Introduction 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is a synthetic compound featuring a core imidazole ring linked to a phenylpropanamine backbone. The imida...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is a synthetic compound featuring a core imidazole ring linked to a phenylpropanamine backbone. The imidazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, notably antifungal and anticonvulsant drugs.[1][2][3] Structurally related compounds, such as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, have demonstrated promising anti-Candida activity, suggesting a potential avenue of investigation for the title compound.[1][4] Furthermore, various derivatives of imidazole are being explored for their anticonvulsant properties, indicating another possible therapeutic application.[2][3]

This comprehensive guide provides a detailed framework for the in vitro evaluation of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. The protocols outlined herein are designed to systematically assess its potential antifungal and anticonvulsant activities, as well as its general cytotoxicity and potential for drug-drug interactions. This document is intended to serve as a foundational resource for researchers initiating preclinical studies with this compound.

Compound Handling and Preparation

Table 1: Recommended Stock Solution Preparation

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)Broad solubility for organic compounds; compatible with most in vitro assays at low final concentrations.
Stock Concentration 10-50 mMProvides a concentrated stock for serial dilutions to achieve a wide range of final assay concentrations.
Storage -20°C or -80°C in small aliquotsMinimizes degradation from repeated freeze-thaw cycles. Protect from light.

Note: It is crucial to determine the aqueous solubility of the compound in your specific assay buffers to avoid precipitation. The final concentration of DMSO in the assays should typically be kept below 0.5% to minimize solvent-induced artifacts.

Section 1: Antifungal Activity Assessment

The structural similarity to known azole antifungals warrants a thorough investigation of the compound's activity against pathogenic fungi, particularly Candida species.[1][6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a fungal strain.

MIC_Workflow A Prepare fungal inoculum C Add inoculum to wells A->C B Serially dilute compound in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically assess growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine in RPMI-1640 medium. The concentration range should be sufficient to determine the MIC (e.g., 0.125 to 64 µg/mL).

    • Include a positive control (e.g., Fluconazole) and a negative control (no compound).

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Section 2: Evaluation of Potential Anticonvulsant Activity

Given that many imidazole-containing compounds exhibit anticonvulsant effects, it is prudent to investigate the interaction of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine with key central nervous system targets.[2][3]

In Vitro Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[7][8][9][10] An initial screening against a panel of enzymes relevant to neurological disorders can provide valuable insights into the mechanism of action.

Enzyme_Inhibition_Workflow A Prepare enzyme and substrate solutions B Pre-incubate enzyme with test compound A->B C Initiate reaction by adding substrate B->C D Incubate for a defined time C->D E Stop the reaction D->E F Measure product formation E->F G Calculate percent inhibition and IC50 F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

A primary target to consider is monoamine oxidase (MAO) , as its inhibition can lead to anticonvulsant effects.

  • Reagents: Purified MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and varying concentrations of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and measure the product formation using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).

Section 3: Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of the compound to mammalian cells to determine its therapeutic index.[11][12]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine for 24 to 72 hours.[13] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the CC50 (the concentration of the compound that reduces cell viability by 50%).

Table 2: Example Data Presentation for Cytotoxicity

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
1092 ± 6.1
2575 ± 7.3
5048 ± 5.9
10015 ± 3.4

Section 4: Drug-Drug Interaction Potential

Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions.[14] An in vitro assay to assess the inhibitory potential of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine on major CYP isoforms is a critical step in preclinical development.[15][16][17][18]

In Vitro CYP450 Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of specific CYP isoforms using human liver microsomes.[15]

CYP450_Inhibition_Workflow A Prepare human liver microsomes and NADPH regenerating system B Pre-incubate microsomes with test compound A->B C Initiate reaction with a CYP-specific substrate B->C D Incubate at 37°C C->D E Terminate reaction (e.g., with acetonitrile) D->E F Analyze metabolite formation by LC-MS/MS E->F G Determine IC50 values F->G

Caption: Workflow for assessing in vitro Cytochrome P450 inhibition.

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes, a NADPH regenerating system, and varying concentrations of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a specific probe substrate for the CYP isoform being tested (see Table 3).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the plate to pellet the protein, and analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Table 3: Common CYP Isoforms and their Probe Substrates

CYP IsoformProbe SubstratePositive Control Inhibitor
CYP1A2Phenacetinα-Naphthoflavone
CYP2B6BupropionSertraline
CYP2C8AmodiaquineMontelukast
CYP2C9DiclofenacSulfaphenazole
CYP2C19S-MephenytoinTiclopidine
CYP2D6DextromethorphanQuinidine
CYP3A4MidazolamKetoconazole

Conclusion

The experimental procedures detailed in this application note provide a robust starting point for the in vitro characterization of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. By systematically evaluating its antifungal and potential anticonvulsant activities, cytotoxicity, and drug-drug interaction profile, researchers can gain a comprehensive understanding of its therapeutic potential and liabilities. The data generated from these studies will be crucial for making informed decisions regarding the further development of this compound.

References

  • Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • Jadhav, S. B., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Attia, M. I., et al. (2012). (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1741. [Link]

  • Fun, H. K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]

  • Zelenin, A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • protocols.io. (2023). In-vitro CYP inhibition pooled. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Da-Ta Biotech. (2023). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Attia, M. I., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules, 18(10), 12793–12813. [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. [Link]

  • Stark, H., et al. (1996). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. ResearchGate. [Link]

  • ResearchGate. (2017). Guidelines for cell viability assays. [Link]

  • Pauli-Magnus, C., & von Richter, O. (2009). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 37(6), 1247–1255. [Link]

  • MDPI. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • Wikipedia. Semaglutide. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

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Method

The Strategic Utility of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Imidazole Moiety as a Privileged Scaffold in Drug Discovery The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Moiety as a Privileged Scaffold in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for designing molecules that can effectively interact with biological targets.[3] The compound 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine represents a key pharmaceutical intermediate, strategically designed to incorporate this valuable moiety into more complex drug candidates. Its structure, featuring a reactive primary amine and a chiral center, opens avenues for the synthesis of diverse and potent active pharmaceutical ingredients (APIs), particularly in the realms of antifungal and neurological therapeutics.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this versatile intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is crucial for its effective use. The table below summarizes key parameters for the parent ketone and alcohol, which are immediate precursors.

Property3-(1H-imidazol-1-yl)-1-phenylpropan-1-one3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol
Molecular Formula C₁₂H₁₂N₂OC₁₂H₁₄N₂O
Molecular Weight 200.24 g/mol 202.25 g/mol
Appearance SolidColorless blocks
Melting Point Not specified in provided results380–382 K

Analytical Characterization:

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compounds. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups (e.g., C=O, O-H, N-H).

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

Synthetic Pathways and Detailed Protocols

The synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine can be approached through a multi-step process, typically starting from a commercially available ketone. Two primary routes are presented here: reductive amination of the corresponding ketone and conversion from the corresponding alcohol.

Pathway 1: Synthesis of the Precursor Ketone

The precursor, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, is a crucial starting material. While a detailed synthesis protocol for this specific ketone was not found in the initial searches, a general and widely applicable method is the Mannich reaction.

Conceptual Workflow for Ketone Synthesis (Mannich Reaction):

Acetophenone Acetophenone Solvent_Acid Solvent (e.g., Ethanol) Acid Catalyst (e.g., HCl) Acetophenone->Solvent_Acid Paraformaldehyde Paraformaldehyde Paraformaldehyde->Solvent_Acid Imidazole Imidazole Imidazole->Solvent_Acid Ketone 3-(1H-imidazol-1-yl)-1- phenylpropan-1-one Solvent_Acid->Ketone Mannich Reaction

Caption: Conceptual workflow for the synthesis of the precursor ketone via the Mannich reaction.

Protocol 1: Synthesis of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol

This protocol details the reduction of the precursor ketone to the corresponding alcohol, a key intermediate for one of the amine synthesis routes.

Materials:

  • 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (e.g., 8.6 g, 0.043 mol) in methanol (100 ml) with stirring.[4][5]

  • Cool the solution in an ice bath.

  • Add sodium borohydride (e.g., 4.9 g, 0.13 mol) portion-wise to the cooled, stirred solution.[4][5] Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Remove the ice bath and allow the reaction mixture to stir overnight at ambient temperature.[4][5]

  • Remove the methanol under reduced pressure using a rotary evaporator.[4][5]

  • Dissolve the residue in ethyl acetate (150 ml) and wash with water (3 x 50 ml) in a separatory funnel.[4][5]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[4][5]

  • Evaporate the solvent under reduced pressure to yield the crude product.[4][5]

  • Recrystallize the residue from ethanol to obtain pure 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol as colorless blocks.[4][5]

Protocol 2: Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine via Reductive Amination

This protocol outlines the direct conversion of the precursor ketone to the target primary amine. Reductive amination is a robust and widely used method for amine synthesis.[6][7]

Conceptual Workflow for Reductive Amination:

Ketone 3-(1H-imidazol-1-yl)-1- phenylpropan-1-one Solvent Solvent (e.g., Methanol) Ketone->Solvent Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Solvent ReducingAgent Reducing Agent (e.g., NaBH3CN) Amine 3-(1H-Imidazol-1-yl)-1- phenylpropan-1-amine ReducingAgent->Amine Reduction Solvent->Amine Imine Formation Solvent->Amine Reduction

Caption: Conceptual workflow for the synthesis of the target amine via reductive amination.

Materials:

  • 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

Procedure:

  • To a solution of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one in methanol, add a molar excess of ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Causality: The ammonium acetate serves as the ammonia source for imine formation.

  • Carefully add sodium cyanoborohydride to the reaction mixture. Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous HCl until the pH is acidic. Safety Note: Quenching should be performed in a well-ventilated fume hood as it may release hydrogen cyanide.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a NaOH solution to a pH > 10.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Bioactive Molecules

The strategic placement of the imidazole and primary amine functionalities in 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine makes it a valuable building block for a variety of pharmaceutical agents.

1. Antifungal Agents: The imidazole moiety is a well-established pharmacophore in many azole antifungal drugs.[4][5] This intermediate can be used to synthesize novel antifungal candidates by derivatizing the primary amine with various side chains to optimize activity and pharmacokinetic properties.

2. Neurological Drugs: The core structure of 3-amino-1-phenylpropanol is found in drugs like fluoxetine.[8] By analogy, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine can serve as a precursor for novel compounds targeting the central nervous system. The primary amine allows for the introduction of various substituents to modulate receptor binding and selectivity.

3. Anticonvulsants: Aryl semicarbazones derived from related ketones have shown significant anticonvulsant activities. The primary amine of the title compound can be similarly derivatized to explore this therapeutic area.

Illustrative Synthetic Application:

Intermediate 3-(1H-Imidazol-1-yl)-1- phenylpropan-1-amine API Active Pharmaceutical Ingredient (API) Intermediate->API Derivatization of Primary Amine Reagent Pharmacophore-containing Reagent (e.g., Acid Chloride, Isocyanate, Aldehyde) Reagent->API

Caption: General scheme for the utilization of the intermediate in API synthesis.

Conclusion and Future Perspectives

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is a highly valuable and versatile pharmaceutical intermediate. The synthetic routes outlined in this guide, particularly the reductive amination pathway, provide a reliable and scalable method for its production. The strategic combination of a privileged imidazole scaffold and a reactive primary amine offers significant opportunities for the development of novel therapeutics. Further exploration of the derivatization of this intermediate is likely to yield new drug candidates with improved efficacy and safety profiles in a range of disease areas.

References

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate. [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • Synthesis and therapeutic potential of imidazole containing compounds. National Center for Biotechnology Information. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Semaglutide. Wikipedia. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed. [Link]

  • 3-(1H-Imidazol-1-yl)propan-1-ol. MySkinRecipes. [Link]

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Application

Application Notes and Protocols for the Quantitative Analysis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. Designed for researchers, scientists, and drug development professionals, this document outlines robust analytical methodologies utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles. This guide is structured to provide both theoretical understanding and practical, step-by-step instructions for method development, implementation, and validation in accordance with regulatory standards.

Introduction and Analytical Considerations

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is a molecule of interest in pharmaceutical development, possessing structural features—a basic secondary amine, a phenyl ring, and an imidazole group—that dictate its physicochemical properties and inform the selection of appropriate analytical techniques. The primary amine is a key functional group, while the phenyl and imidazole rings act as chromophores, making the molecule suitable for UV detection. The compound's polarity and basicity, conferred by the amine and imidazole nitrogen atoms, present specific challenges for chromatographic separation, such as peak tailing on traditional silica-based columns.

The choice of analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection is often the workhorse for routine analysis, such as quality control of bulk drug substances and formulated products, due to its robustness and simplicity.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of the analyte in complex biological matrices like plasma or tissue homogenates.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for impurity identification and structural confirmation. However, due to the low volatility and polar nature of the amine, derivatization is typically required to improve its chromatographic properties.[1][2]

This document will detail validated protocols for each of these key techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The inherent UV absorbance of the phenyl and imidazole moieties allows for direct quantification without derivatization. The primary challenge in developing an HPLC method for a basic compound like 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is managing interactions with the stationary phase to achieve symmetrical peak shapes.

Causality Behind Experimental Choices
  • Column Selection: A C8 or C18 column with high-density end-capping is recommended.[3] End-capping minimizes the exposed, acidic silanol groups on the silica surface that can cause peak tailing through secondary ionic interactions with the protonated amine.[4]

  • Mobile Phase pH: The pKa of the imidazole ring is approximately 7, and the secondary amine is basic. Maintaining the mobile phase pH below 4 ensures that both the analyte and any residual silanol groups are fully protonated. This creates a consistent state of ionization and reduces undesirable interactions.[4] An acidic modifier like formic acid or phosphoric acid is essential.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Methanol can sometimes provide better peak shapes for amines compared to acetonitrile.[3] Method development should evaluate both to determine the optimal solvent for resolution and peak symmetry.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis S1 Weigh Standard/Sample S2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 H1 Set HPLC Conditions (Column, Mobile Phase, Flow Rate) S4->H1 Prepared Sample H2 Equilibrate System H1->H2 H3 Inject Sample H2->H3 H4 Acquire Data (UV Detector) H3->H4 D1 Integrate Peak Area H4->D1 Chromatogram D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3 LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis P1 Thaw Plasma Sample P2 Spike with Internal Standard (IS) P1->P2 P3 Protein Precipitation (e.g., add cold Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer & Evaporate Supernatant P4->P5 P6 Reconstitute in Mobile Phase P5->P6 L1 Set LC & MS Conditions P6->L1 Prepared Sample L2 Inject Sample L1->L2 L3 Acquire Data (MRM Mode) L2->L3 A1 Calculate Peak Area Ratios (Analyte/IS) L3->A1 MRM Data A2 Generate Calibration Curve A1->A2 A3 Quantify Analyte Concentration A2->A3

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. This compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. This compound, featuring a chiral center and key pharmacophoric groups (imidazole, phenyl, and a primary amine), is a relevant structure in pharmaceutical development. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and high throughput, making it suitable for quality control, stability testing, and research applications. The scientific rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters is thoroughly discussed to provide a foundational understanding for researchers and drug development professionals.

Introduction and Scientific Rationale

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a basic compound containing three key structural features that dictate its chromatographic behavior: a hydrophobic phenyl group, a polar imidazole ring, and a basic primary amine. The presence of both hydrophobic and polar moieties makes reversed-phase chromatography an ideal separation technique.

The primary analytical challenge for basic compounds like this amine is mitigating undesirable interactions with the silica stationary phase. Residual silanol groups on the silica surface can become deprotonated at neutral pH, leading to ionic interactions with the protonated amine, which results in significant peak tailing and poor reproducibility[1]. Therefore, the central pillar of this method is the precise control of the mobile phase pH to ensure the analyte is in a stable, protonated state and to suppress the ionization of silanol groups.

This method employs a C18 stationary phase for its robust hydrophobic retention capabilities and a buffered acidic mobile phase to ensure sharp, symmetrical peak shapes. Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the phenyl and imidazole rings.

Analyte Physicochemical Properties

  • Structure:

    
    
    
  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol

  • Key Functional Groups:

    • Primary Amine (-NH₂): Basic, with an estimated pKa of 9-10. Highly susceptible to protonation.

    • Imidazole Ring: Aromatic and weakly basic. The pKa of the conjugate acid is ~7.

    • Phenyl Ring (-C₆H₅): Hydrophobic and a strong UV chromophore.

  • Solubility: The compound is expected to be soluble in polar organic solvents like methanol and acetonitrile and in acidic aqueous solutions. This is a common characteristic for imidazole-containing compounds[2].

Principle of Separation

This method is based on reversed-phase chromatography, where the stationary phase (C18 alkyl chains) is nonpolar and the mobile phase is a more polar aqueous/organic mixture.

  • Retention Mechanism: The analyte is retained on the column primarily through hydrophobic interactions between its phenyl group and the C18 stationary phase[1].

  • pH Control: The mobile phase is buffered to an acidic pH of approximately 3.2. At this pH, the primary amine (pKa ~9-10) and the imidazole ring (pKa ~7) are fully and consistently protonated, existing as cations. This prevents pH-related fluctuations in retention time.

  • Peak Shape Improvement: The acidic pH also suppresses the ionization of residual silanol groups on the silica support, minimizing secondary ionic interactions that cause peak tailing[1]. The result is a sharp, symmetrical chromatographic peak, which is essential for accurate quantification.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 250 x 4.6 mm) or equivalent C18 column. A C8 column is specified here as a good starting point for retaining the moderately polar analyte without excessively long run times[3][4].

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (85%) (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, certified purity >99%.

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 25 mM solution. Adjust the pH to 3.2 ± 0.1 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Organic): HPLC Grade Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 250 x 4.6 mm)
Mobile Phase A: 25 mM KH₂PO₄, pH 3.2B: Acetonitrile
Gradient/Isocratic Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD or VWD
Detection Wavelength 215 nm (Primary), 254 nm (Secondary for peak purity)
Run Time Approximately 10 minutes

Rationale for Wavelength Selection: The phenyl group provides strong absorbance at ~254 nm, while the imidazole and amine functionalities contribute to absorbance at lower UV wavelengths. A wavelength of 215 nm is chosen for maximum sensitivity, while 254 nm can be monitored for peak purity analysis.

Analytical Workflow

The complete analytical process, from sample preparation to data reporting, is illustrated in the following diagram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard (100 µg/mL) system_suitability System Suitability Test (5 replicate injections) prep_std->system_suitability prep_sample Prepare Sample (Dissolve in Diluent) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis prep_mobile Prepare Mobile Phase (Buffer pH 3.2 + ACN) prep_mobile->system_suitability system_suitability->analysis If Pass acquisition Data Acquisition (10 min run time) analysis->acquisition integration Integrate Chromatograms (Identify Analyte Peak) acquisition->integration calculation Calculate Concentration (External Standard Method) integration->calculation report Generate Final Report (Assay, Purity) calculation->report

Caption: End-to-end workflow for the HPLC analysis of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine.

System Validation and Performance

To ensure the trustworthiness and reliability of the results, a system suitability test (SST) must be performed before any sample analysis. This protocol is self-validating through the implementation of these SST checks.

System Suitability Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Inject the diluent (blank) once to ensure no interfering peaks are present at the analyte's retention time.

  • Inject the Working Standard Solution (100 µg/mL) five times consecutively.

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry and absence of silanol interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and repeatability of the system.
RSD of Retention Time ≤ 1.0% for 5 replicate injectionsConfirms the stability of the pump and mobile phase delivery.

The system is deemed suitable for analysis only if all criteria are met.

Data Analysis and Calculation

The concentration of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine in a sample is determined using the external standard method. The calculation is performed by the Chromatography Data System based on the following formula:

Concentration_Sample (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard (µg/mL) * Dilution_Factor

Where:

  • Area_Sample: The peak area of the analyte in the sample chromatogram.

  • Area_Standard: The average peak area of the analyte from the replicate standard injections.

  • Concentration_Standard: The concentration of the Working Standard Solution (100 µg/mL).

  • Dilution_Factor: Any dilution performed on the sample during its preparation.

References

  • Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • National Center for Biotechnology Information (n.d.). 3-(1H-imidazol-1-yl)propan-1-ol. PubChem Compound Summary. Retrieved January 26, 2026, from [Link].

  • Phenomenex, Inc. (n.d.). Reversed Phase HPLC Method Development. Technical Note. [Link]

  • Hegazy, M. A., Al-Ghobashy, M. A., Yehia, A. M., & El-Zeiny, M. B. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC International, 103(4), 957-964. [Link]

  • Li, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(18), 6681. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN77. [Link]

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Application

Application Notes and Protocols for 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine in Cell-Based Assays

Introduction: Unveiling the Cellular Impact of a Novel Calmodulin Antagonist 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is an arylalkylamine compound whose structure suggests potential interaction with key cellular sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Calmodulin Antagonist

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is an arylalkylamine compound whose structure suggests potential interaction with key cellular signaling pathways. Based on its structural similarity to known pharmacological agents, this molecule is hypothesized to function as a potent antagonist of Calmodulin (CaM). Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca2+ signals.[1][2] Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of hundreds of downstream protein targets, thereby regulating fundamental cellular processes including cell cycle progression, proliferation, apoptosis, and signal transduction.[3][4]

Calmodulin antagonists, such as the well-characterized W-7, have been shown to induce cell cycle arrest, typically at the G1/S boundary, and inhibit cell proliferation.[5] By binding to CaM, these antagonists prevent its activation and subsequent downstream signaling, making them invaluable tools for studying calcium-dependent pathways and as potential therapeutic agents.

This guide provides a comprehensive framework for researchers to systematically investigate the cellular effects of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We begin with broad assessments of cytotoxicity and proliferation, proceed to mechanistic assays focused on the hypothesized disruption of calcium signaling, and conclude with methods to determine the specific mode of cell death.

Section 1: Foundational Analysis - Cytotoxicity and Antiproliferative Profiling

Expert Rationale: Before delving into complex mechanistic studies, it is imperative to establish the fundamental dose-response relationship of the compound in a given cell line. This initial screening determines the effective concentration range for subsequent experiments and provides the first indication of the compound's potency. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which in most healthy cell populations, correlates directly with cell viability and proliferation.[6] A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (proliferation-inhibiting) effects.

Protocol 1.1: MTT Assay for Cell Viability and Proliferation

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[7] The amount of formazan produced is proportional to the number of viable cells. This precipitate is solubilized, and the absorbance is measured, allowing for quantitative assessment of the compound's effect on cell proliferation.[8][9]

Materials:

  • Selected mammalian cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine (powder)

  • Sterile DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine in DMSO. Store at -20°C. Subsequent dilutions should be made in complete culture medium immediately before use.

    • Scientist's Note: DMSO concentration in the final well should not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2x concentrated serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the appropriate compound dilution or control (vehicle and untreated) to each well.

    • Best Practice: Include multiple replicates (minimum of triplicate) for each condition.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals. Incubate for 2-4 hours at room temperature in the dark to ensure complete dissolution.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

Data Presentation and Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell LineTreatment Duration (hr)IC₅₀ (µM)
HeLa48e.g., 15.2
A54948e.g., 21.8
MCF-748e.g., 12.5

Example data table for summarizing IC₅₀ values.

Section 2: Mechanistic Insight - Interrogation of the Calcium-Calmodulin Pathway

Expert Rationale: To validate the hypothesis that 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine acts as a CaM antagonist, we must directly assess its impact on intracellular calcium (Ca²⁺) signaling. A hallmark of many cellular activation processes is a rapid, transient increase in cytosolic Ca²⁺, often triggered by G-protein coupled receptors (GPCRs) that lead to the release of Ca²⁺ from the endoplasmic reticulum (ER).[10] A CaM antagonist is not expected to block this initial release but will inhibit the downstream signaling cascade. However, by observing its effect on the overall calcium response, we can infer its interaction with Ca²⁺-dependent machinery. We will use Fura-2 AM, a ratiometric fluorescent indicator, which allows for accurate measurement of Ca²⁺ concentration independent of variations in dye loading or cell thickness.[11]

Visualizing the Target Pathway

Calmodulin_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activates Agonist Agonist Agonist->GPCR 1. Binds PIP2 PIP2 PLC->PIP2 3. Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R 4. Binds CaM Calmodulin (Inactive) CaM_Active Ca2+/Calmodulin (Active) CaM->CaM_Active Target Downstream Targets CaM_Active->Target 7. Activates Response Cellular Response (e.g., Proliferation) Target->Response Compound 3-(1H-Imidazol-1-Yl)-1- Phenylpropan-1-Amine Compound->CaM_Active 8. INHIBITS Ca_Cytosol [Ca2+] IP3R->Ca_Cytosol 5. Releases Ca2+ Ca_Store Ca2+ Ca_Cytosol->CaM 6. Binds

Ca2+/Calmodulin signaling pathway and point of inhibition.

Protocol 2.1: Intracellular Calcium Flux Measurement

Principle: Cells are loaded with the cell-permeant Fura-2 AM dye. Intracellular esterases cleave the AM group, trapping the dye in the cytosol. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while its emission remains constant at ~510 nm. The ratio of emissions following excitation at 340 nm and 380 nm provides a direct measure of the intracellular Ca²⁺ concentration.[12]

Materials:

  • Cells cultured on black-walled, clear-bottom 96-well plates

  • Fura-2 AM (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Probenecid (optional, to prevent dye leakage)

  • An agonist to induce calcium flux (e.g., ATP, carbachol, histamine)

  • Fluorescence plate reader with dual excitation (340/380 nm) and emission (~510 nm) capabilities, and injectors for compound/agonist addition.

Step-by-Step Methodology:

  • Cell Plating: Seed cells onto a black-walled, clear-bottom 96-well plate to achieve 80-90% confluency on the day of the assay.[12]

  • Loading Solution Preparation: Prepare a loading buffer in HBSS containing 2-5 µM Fura-2 AM. To aid solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.

  • Dye Loading: Wash cells once with HBSS. Add 100 µL of loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Wash cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS containing the desired concentration of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine or vehicle control. Incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence reader. Set the kinetic read parameters: dual excitation at 340 nm and 380 nm, emission at 510 nm. Record a baseline fluorescence ratio for 1-2 minutes.

  • Agonist Injection: After establishing a stable baseline, inject the agonist (e.g., 20 µL of 5x concentrated ATP) into the wells.

  • Data Acquisition: Continue recording the fluorescence ratio for another 3-5 minutes to capture the peak response and subsequent return to baseline.

Expected Results: In vehicle-treated cells, agonist addition will cause a sharp increase in the 340/380 ratio, indicating a rise in intracellular Ca²⁺. In cells pre-treated with an effective CaM antagonist, while the initial Ca²⁺ peak may be unaffected, its duration and downstream consequences are inhibited. The assay primarily confirms that the cellular machinery for Ca²⁺ release is intact and provides a platform to observe the compound's effect on calcium-dependent signaling events that follow this flux.

Section 3: Elucidating the Consequence - Mode of Cell Death Determination

Expert Rationale: If the results from the MTT assay indicate significant cytotoxicity, the next logical step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is an active, energy-dependent process characterized by a cascade of enzymatic reactions, centrally involving a family of proteases called caspases.[13] Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is a pivotal point of no return in the apoptotic pathway.[14] A luminescent assay that measures the combined activity of Caspase-3 and -7 provides a highly sensitive and specific method for quantifying apoptosis induction.

Protocol 3.1: Luminescent Caspase-3/7 Activity Assay

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[15] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (e.g., aminoluciferin). The luciferase enzyme then generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • Cells cultured in white-walled, clear-bottom 96-well plates

  • 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

  • Positive control for apoptosis (e.g., Staurosporine, Etoposide)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer or a microplate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of the compound, a vehicle control, and a positive control as described in Protocol 1.1. The treatment duration should be based on proliferation assay results (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Signal Development: Mix the contents by gentle orbital shaking for 1 minute. Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Scientist's Note: The "glow-type" signal is stable for several hours, offering flexibility in measurement time.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Subtract the average background luminescence (from wells with no cells) from all experimental readings. Express the data as fold-change in caspase activity relative to the vehicle-treated control. A significant, dose-dependent increase in luminescence indicates that 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine induces apoptosis.

Visualizing the Experimental Workflow

Workflow start Start: Compound Characterization dose_response Step 1: Dose-Response Screening (Protocol 1.1: MTT Assay) start->dose_response is_active Is Compound Active? (IC50 < Threshold) dose_response->is_active mechanism Step 2: Mechanism of Action (Protocol 2.1: Ca2+ Flux Assay) is_active->mechanism Yes inactive Conclusion: Compound inactive in this context. is_active->inactive No cell_death Step 3: Mode of Cell Death (Protocol 3.1: Caspase-3/7 Assay) mechanism->cell_death conclusion Conclusion: Compound is a Calmodulin antagonist that induces apoptosis. cell_death->conclusion

Logical workflow for characterizing the compound's cellular effects.

References

  • Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • Attia, M. I., Abdel-Aziz, H. A., Al-Rashood, K. A., & Fun, H. K. (2012). (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-(2-methylphenyl)hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1473. [Link]

  • Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]

  • Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular research, 45(3), 528–537. [Link]

  • Stevens, F. C. (1983). Calmodulin: an introduction. Canadian journal of biochemistry and cell biology, 61(8), 906–910. [Link]

  • Keawsa-ard, S., Liawruangrath, B., Liawruangrath, S., Teerawutgulrag, A., & Pyne, S. G. (2012). Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale. Natural product communications, 7(7), 955–958. [Link]

  • Burgos, M., Martínez, R., Pastor-Flores, D., & Puig, J. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2413. [Link]

  • Cell Biolabs, Inc. (n.d.). MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Burgos, M., Martínez, R., Pastor-Flores, D., & Puig, J. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • ResearchGate. (2015). Synthesis and antimicrobial activities of N6-hydroxyagelasine analogs and revision of the structure of ageloximes. [Link]

  • Hidaka, H., Sasaki, Y., Tanaka, T., Endo, T., Ohno, S., Fujii, Y., & Nagata, T. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proceedings of the National Academy of Sciences of the United States of America, 78(7), 4354–4357. [Link]

  • Chemistry LibreTexts. (2022). Signaling: Calcium and Calmodulin. [Link]

  • ResearchGate. (2023). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • Ferlinah, S., & Sa, G. (1993). Calmodulin antagonist W-7 inhibits lysosomal sphingomyelinase activity in C6 glioma cells. Biochemical and biophysical research communications, 194(1), 466–470. [Link]

  • MDPI. (2019). Towards Understanding Plant Calcium Signaling through Calmodulin-Like Proteins: A Biochemical and Structural Perspective. [Link]

  • MDPI. (2021). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]

  • PMC. (2021). GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. [Link]

  • PubMed. (1988). The effect of calmodulin antagonists on hyperthermic cell killing and the development of thermotolerance. [Link]

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  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]

  • Reddy, A. S., Ali, G. S., Celesnik, H., & Day, I. S. (2011). Recent advances in calcium/calmodulin-mediated signaling with an emphasis on plant-microbe interactions. Plant signaling & behavior, 6(6), 765–777. [Link]

  • MDPI. (2022). Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. [Link]

  • PubMed. (2012). 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol. [Link]

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Method

Application Notes and Protocols for the Derivatization of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Introduction: The Strategic Value of Derivatizing a Privileged Scaffold 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a versatile chemical scaffold. Its structural motifs—a primary amine and an imidazole ring—are preval...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Derivatizing a Privileged Scaffold

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a versatile chemical scaffold. Its structural motifs—a primary amine and an imidazole ring—are prevalent in a multitude of biologically active compounds, including antifungal and anticonvulsant agents.[1][2] The process of derivatization, or the strategic chemical modification of this parent molecule, is a cornerstone of medicinal chemistry and drug development. By creating a library of analogues, researchers can systematically explore the Structure-Activity Relationship (SAR), optimizing for potency, selectivity, metabolic stability, and other crucial pharmacokinetic and pharmacodynamic properties.[3]

This guide provides an in-depth exploration of the key reactive sites of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and presents detailed, field-proven protocols for their selective modification. The methodologies are designed to be robust and adaptable, empowering researchers to generate diverse chemical libraries for screening and lead optimization.

Chemical Reactivity Analysis: A Tale of Two Nucleophiles

The synthetic utility of the target molecule is dominated by two primary nucleophilic centers:

  • The Primary Amine (-NH₂): Located on the propan-1-amine chain, this group is a strong nucleophile and a primary site for a wide range of modifications. Its reactivity is central to forming amides, sulfonamides, and secondary or tertiary amines.

  • The Imidazole Ring: The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is already substituted as part of the main scaffold. The N-3 nitrogen, however, possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation of the N-H proton. This site is amenable to reactions like N-alkylation.

The key to successful derivatization lies in understanding and controlling the chemoselectivity of these two sites. While the primary amine is generally more nucleophilic than the imidazole nitrogen, reaction conditions such as the choice of base, solvent, and electrophile can be modulated to favor derivatization at one site over the other.

G cluster_core Core Scaffold cluster_amine Primary Amine Derivatization cluster_imidazole Imidazole Ring Derivatization Core 3-(1H-Imidazol-1-Yl)- 1-Phenylpropan-1-Amine Acylation Acylation (Amide Formation) Core->Acylation RCOCl, Base Sulfonylation Sulfonylation (Sulfonamide Formation) Core->Sulfonylation RSO₂Cl, Base ReductiveAmination Reductive Amination (Sec/Tert Amine Formation) Core->ReductiveAmination R'CHO, R''₂CO Red. Agent NAlkylation N-Alkylation Core->NAlkylation R-X, Base

Caption: Key derivatization pathways for the core scaffold.

Section 1: Derivatization of the Primary Amine

The primary amine is often the initial target for modification due to its high nucleophilicity and the stability of the resulting functional groups.

Acylation: Formation of Amides

Application Note: Acylation is one of the most fundamental transformations in medicinal chemistry, converting the basic amine into a neutral, stable amide linkage.[4] This modification can profoundly alter a compound's properties, for instance, by introducing new hydrogen bond donors and acceptors, which can enhance target binding affinity. The reaction is typically performed with an acyl chloride or anhydride in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.[5] The choice of base is critical; tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common, as is pyridine, which can also act as a catalyst.

Protocol 1: General Procedure for N-Acylation

  • Dissolution: Dissolve 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq), to the solution. Stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Electrophile Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N-acyl derivative.

Sulfonylation: Formation of Sulfonamides

Application Note: The sulfonamide functional group is a key bioisostere of the amide group and is present in numerous approved drugs.[6] It is chemically robust and can act as a hydrogen bond donor and acceptor. The synthesis involves reacting the primary amine with a sulfonyl chloride. A common challenge with primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[7] To mitigate this, slow addition of the sulfonyl chloride at low temperatures is crucial.[7][8] Using a weaker base like pyridine can also be advantageous as it is less likely to deprotonate the resulting sulfonamide.

Protocol 2: Controlled Mono-Sulfonylation

  • Dissolution: Dissolve the starting amine (1.0 eq) and pyridine (2.0 eq) in DCM (0.1 M).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Slow Addition: Prepare a solution of the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the amine solution over 30-60 minutes using a syringe pump.[7]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to obtain the desired sulfonamide.

Reductive Amination: Formation of Secondary and Tertiary Amines

Application Note: Reductive amination is a powerful and widely used method for forming C-N bonds, allowing for the synthesis of secondary or tertiary amines.[9][10] The process involves two key steps that can often be performed in one pot: the initial reaction of the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, followed by the in-situ reduction of this intermediate.[11][12] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated imine over the carbonyl starting material, minimizing side reactions.[13] This method is highly versatile, with a vast array of commercially available aldehydes and ketones that can be used to install diverse substituents.

G cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product Amine Primary Amine (R-NH₂) ImineFormation Step 1: Imine Formation (Acid Catalyst, e.g., AcOH) Amine->ImineFormation Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->ImineFormation Reduction Step 2: Reduction (e.g., NaBH(OAc)₃) ImineFormation->Reduction Imine Intermediate [R-N=CR'R''] Product Secondary/Tertiary Amine (R-NH-CHR'R'') Reduction->Product

Caption: Workflow for one-pot reductive amination.

Protocol 3: Reductive Amination with an Aldehyde

  • Setup: To a round-bottom flask, add the primary amine (1.0 eq), the desired aldehyde (1.1 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1 M).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 2-3 drops) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the mixture with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography to isolate the secondary amine.

Section 2: Derivatization of the Imidazole Ring

N-Alkylation

Application Note: Alkylation of the N-3 nitrogen of the imidazole ring is a common strategy to introduce substituents that can modulate solubility or interact with the biological target.[14] The reaction typically requires a base to deprotonate the imidazole N-H, generating a more nucleophilic imidazolate anion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[15] The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being preferred.[16] When performing this reaction on the parent molecule, chemoselectivity can be an issue, as the primary amine can also be alkylated. To ensure selective imidazole alkylation, the primary amine should first be protected, for example, as a Boc-carbamate or an amide.

Protocol 4: N-Alkylation of a Boc-Protected Amine

Prerequisite: The primary amine of the starting material must first be protected, e.g., by reacting with Di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the N-Boc protected 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq) and stir the mixture at room temperature. For less reactive alkylating agents, heating (e.g., to 50-80 °C) may be necessary.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 4-18 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

  • Deprotection (Optional): The Boc-protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM to yield the final N-alkylated primary amine.

Data and Reagent Summary

Derivatization TypeTarget SiteCommon ReagentsBaseSolventProduct
Acylation Primary AmineAcyl Chlorides, AnhydridesTEA, DIPEA, PyridineDCM, THFAmide
Sulfonylation Primary AmineSulfonyl ChloridesPyridine, TEADCMSulfonamide
Reductive Amination Primary AmineAldehydes, Ketones; NaBH(OAc)₃, NaBH₃CNAcetic Acid (cat.)DCE, MeOHSecondary/Tertiary Amine
N-Alkylation Imidazole N-HAlkyl Halides (R-X)K₂CO₃, NaHDMF, ACNN-Alkyl Imidazole

References

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1628. [Link]

  • ResearchGate. (n.d.). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives...
  • Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]

  • Grant, R. D. (1981). N-Alkylation of imidazoles. University of Otago. [Link]

  • Tiekink, E. R. T., et al. (2012). 2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E, E68, o1848. [Link]

  • Basu, K., et al. (2009). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 121(5), 607-612. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved January 26, 2026, from [Link]

  • Li, C., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1818-1821. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Green Chemistry Teaching and Learning Community. (n.d.). Amines in Pharmaceutical Synthesis. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(15), 5470-5477. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3073-3107. [Link]

  • ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved January 26, 2026, from [Link]

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  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • Taylor & Francis Online. (n.d.). Primary amines – Knowledge and References. Retrieved January 26, 2026, from [Link]

  • Mondal, S. & Jana, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Green Chemistry Teaching and Learning Community. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved January 26, 2026, from [Link]

  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News Bureau. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Cole, D. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21334–21342. [Link]

  • Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5028. [Link]

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  • Sreekumar, R., et al. (1998). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan, 71(5), 1217-1221. [Link]

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Application

Application Notes and Protocols for 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine: A Guide for Research and Development

Introduction: Navigating the Chemistry of a Novel Phenylpropylamine 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a multifaceted molecule that merges the structural features of an aromatic amine with the versatile imida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemistry of a Novel Phenylpropylamine

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a multifaceted molecule that merges the structural features of an aromatic amine with the versatile imidazole heterocycle. This unique combination suggests its potential as a valuable intermediate or a primary candidate in drug discovery and materials science, particularly in the development of novel kinase inhibitors or antifungal agents where such moieties are prevalent.[1][2] The presence of a chiral center, a basic amine, and the imidazole ring imparts a distinct reactivity and requires a nuanced approach to its handling, storage, and application.

Physicochemical and Hazard Profile: An Analog-Based Assessment

The physicochemical properties and hazard profile are extrapolated from structurally similar compounds, including N-methyl-3-phenylpropan-1-amine, 3-(1-Imidazolyl)-1-propylamine, and imidazole itself.

PropertyAnticipated Value / CharacteristicRationale / Analog Source
Molecular Formula C₁₂H₁₅N₃-
Molecular Weight 201.27 g/mol -
Appearance Likely a liquid or low-melting solidBased on 1H-Imidazole-1-propanamine being a liquid.[3]
Boiling Point > 200 °C (estimated)High due to polar amine and imidazole groups.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO).[4] Limited solubility in water, but likely forms soluble salts in acidic media.General properties of phenylalkylamines.[4]
Stability Potentially air-sensitive; may be unstable in acidic conditions (pH < 4).[5][6]Based on the air sensitivity of 3-(1-Imidazolyl)-1-propylamine and pH-dependent stability of imidazole derivatives.[5][6]

Anticipated Hazard Classification (GHS):

Hazard ClassCategoryStatementAnalog Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.N-methyl-3-phenylpropan-1-amine, 1H-Imidazole-1-ethenyl-.[7][8]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.3-(1-Imidazolyl)-1-propylamine, Imidazole.[5][9]
Serious Eye DamageCategory 1H318: Causes serious eye damage.N-methyl-3-phenylpropan-1-amine, 1H-Imidazole-1-ethenyl-.[7][8]
Reproductive ToxicityPotentialH360: May damage fertility or the unborn child.Imidazole.
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.N-methyl-3-phenylpropan-1-amine.[7]

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated corrosive and toxic nature of this compound, stringent safety protocols are mandatory. The causality behind these recommendations is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[5]

  • Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station in the event of accidental contact.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is critical for preventing direct contact with this hazardous chemical.[10]

  • Hand Protection: Use double-gloving. An inner nitrile glove should be worn, with an outer glove of a more resistant material like neoprene or butyl rubber. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[11] A face shield should be worn over the goggles to protect against splashes, especially when handling larger quantities or during reactions.[11]

  • Skin and Body Protection: A flame-resistant lab coat is mandatory.[11] For larger scale operations or where there is a significant risk of splashing, a chemical-resistant apron or a full chemical suit should be considered.[12]

  • Respiratory Protection: If there is a risk of generating aerosols or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

PPE_Workflow cluster_ppe Mandatory PPE Ensemble cluster_handling Handling Environment Goggles Chemical Splash Goggles FaceShield Face Shield Goggles->FaceShield Add for splash risk Gloves Double Gloves (Nitrile/Neoprene) LabCoat Flame-Resistant Lab Coat FumeHood Chemical Fume Hood FumeHood->Goggles Always wear in hood FumeHood->Gloves FumeHood->LabCoat Eyewash Eyewash/Safety Shower Storage_Protocol Compound 3-(1H-Imidazol-1-Yl)-1- Phenylpropan-1-Amine Inert Inert Atmosphere (Argon/Nitrogen) Compound->Inert Container Tightly Sealed Amber Vial Compound->Container Temp Cool, Dry, Ventilated (-20°C for long-term) Compound->Temp Incompatible Segregate from: - Oxidizing Agents - Acids Compound->Incompatible Secure Locked Cabinet Temp->Secure

Figure 2. Recommended Storage Conditions.

Experimental Protocols: From Solution to Application

Protocol 1: Preparation of a Stock Solution

The following protocol outlines the preparation of a 10 mM stock solution in DMSO.

  • Pre-Weighing: Tare a clean, dry amber vial on an analytical balance inside a chemical fume hood.

  • Weighing: Carefully add approximately 2.01 mg of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine to the vial. Record the exact weight.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

    • Volume (mL) = (Weight (mg) / 201.27 mg/mmol) / 10 mmol/L

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used if necessary.

  • Storage: Store the stock solution at -20°C under an inert atmosphere. Before each use, allow the solution to thaw completely and vortex gently.

Protocol 2: Conceptual Synthesis via Reductive Amination

While a detailed synthetic procedure for the amine is not readily available, a plausible route involves the reductive amination of the corresponding ketone, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one. This ketone is a known compound. [13]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one in an appropriate anhydrous solvent (e.g., methanol or dichloromethane).

  • Amine Source: Add an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). [13]4. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Control: If safe to do so, prevent the spread of the spill using absorbent materials like sand or vermiculite. Do not use combustible materials.

  • Neutralize: For small spills, cautiously neutralize with a weak acid (e.g., citric acid solution) before absorbing.

  • Collect: Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. [14]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine presents as a promising yet hazardous chemical compound. Adherence to the stringent handling, storage, and PPE guidelines outlined in this document is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The provided protocols offer a starting point for the effective utilization of this compound in a research and development setting. Always prioritize safety and consult with institutional safety officers before beginning work.

References

  • N-methyl-3-phenylpropan-1-amine Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare. Available at: [Link]

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. Available at: [Link]

  • Fun, H.-K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. Available at: [Link]

  • 1H-Imidazole, 1-ethenyl- Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • PubChem. (n.d.). 1H-Imidazole-1-propanamine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Imidazole Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Ali, S., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances. Available at: [Link]

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  • Imidazole is a secondary amine? Nitrosamines Exchange. (2023). Available at: [Link]

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  • Bishop, M. J., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 43(17), 3329–3341. Available at: [Link]

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Method

Application Notes &amp; Protocol: A Risk-Based Approach to the Safe Handling of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine (CAS: 93906-75-3). As specific haz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine (CAS: 93906-75-3). As specific hazard data for this compound is not extensively published, this guide institutes a risk-based safety protocol derived from the analysis of its core functional groups: an imidazole ring and an aromatic amine moiety. The protocols herein are designed to establish a culture of safety and provide a self-validating system of risk assessment and mitigation, treating the compound as potentially hazardous until comprehensive toxicological data becomes available. This guide details necessary engineering controls, personal protective equipment (PPE), step-by-step handling procedures, and emergency response actions, grounded in authoritative safety standards.

Predicted Hazard Assessment & Compound Profile

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a chemical compound featuring an imidazole ring and a phenyl group attached to a propanamine backbone[1]. In the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment must be conducted by evaluating the known risks of its constituent functional groups.

Structural Analysis:

  • Imidazole Moiety: The imidazole ring is a common heterocyclic component. Imidazole itself is classified as corrosive, harmful if swallowed, and is suspected of damaging fertility or the unborn child[2][3]. It can cause severe skin burns and eye damage[4][5][6].

  • Aromatic Amine Moiety: Aromatic amines as a class are known to present various health risks. Systemic effects can include methaemoglobinaemia, characterized by headache, cardiac dysrhythmia, and cyanosis. They are often handled as potential skin sensitizers and irritants[7][8].

Based on this analysis, it is prudent to assume 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine may exhibit similar hazards. The following table summarizes the predicted risks.

Hazard CategoryPredicted Risk Based on Structural AnalogsAuthoritative Source for Analog
Acute Oral Toxicity Harmful if swallowed. Imidazole and related compounds are classified as Category 4 Acute Oral Toxicity[6][9][10][11].GHS, Thermo Fisher Scientific[4]
Skin Corrosion/Irritation Causes severe skin burns and irritation. Imidazole is a known corrosive agent[2][5][6][12]. Aromatic amines can also cause skin irritation.ILO, WHO, Sigma-Aldrich[2][10]
Serious Eye Damage Causes serious eye damage. Direct contact is likely to be corrosive to eye tissue[2][4][5][11].International Chemical Safety Cards[2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. Imidazole and some derivatives carry a Category 1B Reproductive Toxicity warning[6][10][13].Sigma-Aldrich, ECHA[10][13]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols should be avoided[2][9].Angene Chemical, Fisher Scientific[9]

Risk Mitigation Framework: Engineering Controls & Personal Protection

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation. This begins with a formal risk assessment before any new experiment is undertaken[14][15]. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.

Risk Assessment Workflow

All personnel must conduct a risk assessment prior to beginning any new protocol involving this compound. This process is mandatory for ensuring that hazards are understood and controlled.

cluster_plan Phase 1: Planning cluster_control Phase 2: Control Selection cluster_action Phase 3: Execution & Review start Identify Experimental Steps (Weighing, Dissolving, Reaction) assess Assess Hazards (Use Predicted Profile, Scale of Work) start->assess eng_control Select Engineering Controls (Fume Hood, Glove Box) assess->eng_control ppe_select Select Appropriate PPE (Gloves, Goggles, Lab Coat) eng_control->ppe_select protocol Write/Review SOP ppe_select->protocol execute Execute Experiment protocol->execute review Review & Document Results (Update Risk Assessment) execute->review

Caption: Risk assessment workflow for novel experiments.

Engineering Controls

The primary method for exposure control is the use of ventilated enclosures. The choice of control depends on the scale and nature of the procedure.

  • Certified Chemical Fume Hood: Mandatory for all manipulations of the solid compound and its solutions. This includes weighing, transfers, solution preparation, and reactions. A fume hood is the minimum required engineering control.

  • Glove Box or Ventilated Balance Enclosure: Highly Recommended for weighing operations involving the neat (solid) compound to prevent the generation of airborne dust.

  • Laboratory Ventilation: Ensure the laboratory has adequate general ventilation (6-12 air changes per hour) as a secondary control measure.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. All PPE should be selected based on its chemical resistance to imidazole and amine-containing compounds.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended). Change gloves immediately if contaminated.Protects against skin contact. Double-gloving provides additional protection against tears and permeation.
Eye Protection Chemical safety goggles with side shields. Protects against splashes and dust. Standard safety glasses are insufficient.
Face Protection Face shield. Required when there is a significant splash hazard (e.g., large volume transfers, work-up procedures).Must be worn over safety goggles to protect the entire face.
Body Protection Flame-resistant lab coat, fully buttoned. Chemical-resistant apron for large-scale work.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes. Protects feet from spills.

Standard Operating Protocols (SOPs)

Adherence to detailed, step-by-step protocols is critical for safety and reproducibility.

SOP: Weighing and Solution Preparation
  • Preparation: Don all required PPE. Designate a specific area within a chemical fume hood or ventilated enclosure for handling the compound.

  • Tare: Place a clean, compatible container (e.g., glass vial) on an analytical balance inside the enclosure and tare the weight.

  • Transfer: Using a chemical spatula, carefully transfer the desired amount of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine to the tared container. Avoid creating dust.

  • Seal & Clean: Securely cap the stock container and the weighed sample. Decontaminate the spatula and the balance surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Dissolution: In the fume hood, add the desired solvent to the container with the weighed compound. Use a sealed container and agitate via sonication or magnetic stirring to dissolve.

SOP: Storage
  • Container: Store in a clearly labeled, tightly sealed container. The label must include the chemical name, CAS number, and appropriate GHS hazard pictograms (Corrosive, Health Hazard, Exclamation Mark)[3].

  • Location: Store in a cool, dry, well-ventilated area.

  • Compatibility: Store separately from strong acids and oxidizing agents[2]. Do not store with food and feedstuffs[2].

SOP: Waste Disposal
  • Classification: All waste containing this compound (solid, solutions, contaminated materials) must be treated as hazardous chemical waste.

  • Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations[4][5]. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Decision Flowchart for Exposures

cluster_type cluster_actions exposure Exposure Occurs skin Skin Contact? exposure->skin eye Eye Contact? inhalation Inhalation? skin->eye No skin_action Remove contaminated clothing. Rinse skin with water for 15+ min. skin->skin_action Yes eye->inhalation No eye_action Rinse cautiously with water for 15+ min. Remove contact lenses if possible. eye->eye_action Yes inhalation_action Move person to fresh air. Keep comfortable for breathing. inhalation->inhalation_action Yes seek_medical Immediately call POISON CENTER or doctor. Show this guide or SDS. inhalation->seek_medical No skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical

Caption: First aid decision flowchart for personnel exposure.

Spill Response
  • Small Spill (in a fume hood):

    • Ensure personal protective equipment is appropriate.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and then soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and the laboratory supervisor.

    • Contact the institutional EHS emergency line immediately.

    • Prevent re-entry until the area is cleared by trained emergency responders.

References

  • International Labour Organization (ILO). (n.d.). ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards (ICSCs). [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 6-Fluoro-1-phenyl-1H-benzo[d]imidazole. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Imidazole. [Link]

  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, November 1). 1H-Imidazole-1-propanamine - Substance Details. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 1H-Imidazole-1-propanamine. PubChem. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Risk Assessment. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). RISK ASSESSMENT FLOWCHART. Chemical Laboratory Safety and Security. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]

  • American Chemical Society (ACS) Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Welcome to the technical support center for the purification of crude 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the purification of this important pharmaceutical intermediate.

Introduction: The Challenge of Purifying a Chiral Imidazole Amine

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a chiral molecule with a basic imidazole ring and a primary amine, making its purification a nuanced task. The presence of multiple polar functional groups can lead to challenges in chromatography, such as tailing peaks, while its potential for various side reactions during synthesis necessitates a robust purification strategy to isolate the desired product with high purity and, often, as a single enantiomer. This guide provides a systematic approach to tackling these challenges, grounded in established chemical principles and practical laboratory experience.

Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities in your crude material. While specific impurities will vary based on the synthetic route, common contaminants in the synthesis of similar phenylpropan-1-amine derivatives may include:

  • Unreacted Starting Materials: Such as 1-phenyl-3-(1H-imidazol-1-yl)propan-1-one.

  • Over-alkylation or N-alkylation Products: If the amine synthesis involves alkylation steps.

  • Byproducts from Reducing Agents: Borohydride salts or other residues from the reduction of a ketone precursor.

  • Decomposition Products: Amines can be susceptible to oxidation or other degradation pathways, especially if not handled under an inert atmosphere.[1]

  • Enantiomeric Impurity: The undesired enantiomer if the synthesis is not perfectly stereoselective.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities present.[2]

Purification Strategies: A Multi-pronged Approach

Due to the diverse nature of potential impurities, a single purification technique may not be sufficient. A combination of methods often yields the best results.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and scalable technique for purifying crystalline solids. For 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, two primary recrystallization strategies can be employed:

  • Recrystallization of the Free Base: Based on the successful recrystallization of the analogous alcohol, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, ethanol is a promising solvent for the free amine.[3][4]

  • Recrystallization of an Amine Salt: Converting the basic amine to a salt (e.g., hydrochloride or tartrate) can significantly alter its solubility profile, often leading to highly crystalline material that is easier to purify.[1] This is also a key step in diastereomeric resolution for chiral separation.

Troubleshooting Recrystallization

Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure slow cooling.
No Crystal Formation Solution is not sufficiently saturated, or nucleation is inhibited.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal. Cool the solution to a lower temperature.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Concentrate the solution. Cool the solution in an ice bath to minimize solubility.
Impurity Co-crystallization Impurities have similar solubility to the product.Try a different solvent system. Perform a second recrystallization. Consider a preliminary purification step like column chromatography.[5]
Flash Column Chromatography: For Complex Mixtures

When recrystallization is ineffective or when dealing with a complex mixture of impurities, flash column chromatography is the preferred method. The basic nature of the target compound requires special considerations to avoid peak tailing and ensure good separation.

Workflow for Flash Chromatography Purification

Caption: A typical workflow for flash column chromatography.

Choosing the Right Conditions:

  • Stationary Phase:

    • Silica Gel: Standard silica gel can be used, but its acidic nature can cause strong adsorption and peak tailing of basic amines. To mitigate this, a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) should be added.

    • Amine-Functionalized Silica: This is an excellent alternative that provides a less acidic surface, leading to improved peak shape and more predictable elution without the need for basic additives in the mobile phase.

  • Mobile Phase:

    • A common solvent system for amines on silica gel is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with a small percentage of a basic modifier.

    • For amine-functionalized silica, a simple gradient of ethyl acetate in hexanes is often sufficient.

Detailed Protocol for Flash Chromatography (Silica Gel)

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 2-10% methanol in DCM with 0.5% triethylamine. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Dry pack the column with silica gel and then flush with the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For less soluble compounds, a "dry loading" technique is recommended: dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 100% DCM to 10% MeOH in DCM).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Chromatography

Problem Potential Cause Solution
Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (e.g., triethylamine) to the mobile phase. Use amine-functionalized silica.
Poor Separation Inappropriate mobile phase polarity or selectivity.Optimize the solvent system using TLC. Try a different solvent combination (e.g., ethyl acetate/hexanes).
Compound Stuck on Column Compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase significantly (e.g., up to 20% methanol). If the compound is still retained, consider using a more polar stationary phase like alumina.
Chiral Separation: Isolating the Desired Enantiomer

For pharmaceutical applications, it is often necessary to isolate a single enantiomer of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. Two primary methods are employed for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is an analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for the separation of chiral amines.[6][7][8][9]

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[10][11] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[12] Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

Workflow for Diastereomeric Salt Resolution

Caption: The process of chiral resolution via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark oil. Can I still use recrystallization?

A1: Yes, but it may require a preliminary purification step. The dark color often indicates the presence of polymeric or highly conjugated impurities. Running the crude oil through a short plug of silica gel with a moderately polar solvent can often remove these colored impurities, yielding a lighter-colored material that is more amenable to crystallization.

Q2: How can I visualize my compound on a TLC plate?

A2: Due to the presence of the phenyl and imidazole rings, 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine should be visible under a UV lamp (254 nm).[13] For a more general stain, an iodine chamber can be used, which typically visualizes most organic compounds as brown spots.[13] A potassium permanganate stain can also be effective as it reacts with the amine functionality.

Q3: I am having trouble removing residual triethylamine from my purified product after column chromatography. What should I do?

A3: Triethylamine is volatile, but it can be persistent. After evaporating the bulk of the solvent, co-evaporation with a solvent like toluene or dichloromethane a few times can help remove the remaining triethylamine. Alternatively, dissolving the product in a suitable solvent and washing with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the triethylamine, making it water-soluble and easily removed in the aqueous layer. Be aware that this may also protonate your product, potentially affecting its solubility.

Q4: My NMR spectrum shows broad peaks for the amine protons. Is this normal?

A4: Yes, broad peaks for N-H protons in an NMR spectrum are common due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the NMR solvent. To confirm the presence of the amine protons, you can add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The N-H peaks should disappear or significantly decrease in intensity due to deuterium exchange.

References

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. [Link]

  • Abdel-Aziz, H. A., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization. Department of Chemistry. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Reddit. (2016, July 22). TLC Visualization/Stain Question. r/chemistry. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3192. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Kleszcz, W., et al. (2012). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. Molecules, 17(5), 5347-5369. [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • ResearchGate. (2014, November 15). Why can't I detect spot of 2,4,5-triphenyl imidazole on TLC during synthesis via benzil approach?[Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113463. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ScienceMadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Attia, M. I., et al. (2012). {3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(9), o1848. [Link]

  • ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Ghosh, A., et al. (2014). A Review on Common Impurities in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. [Link]

  • ACS Publications. (2016, May 12). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. As a Senior Application Scientist, my goal is to provide you...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during this synthesis, ensuring both efficiency and high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine?

A1: The two most prevalent and effective methods for synthesizing this target molecule are:

  • One-Pot Reductive Amination: This is often the most direct route, starting from 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one. The ketone is reacted with an ammonia source in the presence of a reducing agent to form the primary amine in a single step.[1][2][3]

  • Michael Addition followed by Ketone Reduction and Amination (or Reduction of a nitrile): This is a multi-step approach that begins with the conjugate addition of imidazole to an α,β-unsaturated ketone like benzalacetophenone (chalcone).[4] The resulting ketone is then converted to the amine, for example, through reductive amination. An alternative Michael addition involves reacting imidazole with acrylonitrile to form 3-(1H-imidazol-1-yl)propanenitrile, which can then be reduced to the corresponding amine.[5]

Q2: Which synthetic route is preferable?

A2: For efficiency and atom economy, the one-pot reductive amination is generally preferred as it involves fewer steps. However, the Michael addition route can be advantageous if the chalcone precursor is more readily available or if specific stereochemical outcomes are desired in related, more complex analogs.

Q3: What are the critical parameters to control in the reductive amination synthesis?

A3: The key to a successful reductive amination is balancing the rate of imine formation with the rate of reduction. The critical parameters to control are:

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone.[1][6]

  • pH of the Reaction Medium: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[6]

  • Ammonia Source: The concentration and type of ammonia source (e.g., ammonium acetate, aqueous ammonia) can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be compatible with both the reactants and the reducing agent. Protic solvents like methanol or ethanol are common, but aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with specific reducing agents.[1]

Troubleshooting Guide: Synthetic Routes

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Route 1: One-Pot Reductive Amination of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one

This is a powerful and convergent approach, but not without its challenges. The general reaction is as follows:

Starting Material: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one can be synthesized via the Michael addition of imidazole to benzalacetophenone.

Q: My reaction yield is low, and I have a significant amount of unreacted starting ketone. What is the likely cause and how can I fix it?

A: Cause: Incomplete imine formation is the most probable reason. The equilibrium between the ketone/ammonia and the imine/water may not favor the imine, or the reaction may not have proceeded long enough for the imine to form before the reducing agent is consumed or the reaction is stopped.

Recommended Actions:

  • Optimize pH: Ensure the reaction medium is mildly acidic. You can use an additive like acetic acid or an ammonium salt like ammonium acetate which also serves as the ammonia source.[6]

  • Increase Concentration of Ammonia Source: Using a larger excess of the ammonia source can help drive the equilibrium towards imine formation.

  • Allow for Pre-incubation: Before adding the reducing agent, allow the ketone and ammonia source to stir together for a period (e.g., 1-2 hours) to facilitate imine formation. Monitor this by TLC or LC-MS if possible.

  • Water Removal: In some cases, the water produced during imine formation can inhibit the reaction. The use of a dehydrating agent like molecular sieves can be beneficial, particularly in aprotic solvents.

Preventative Measures: For future experiments, consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[1]

Q: My main byproduct is 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. How can I prevent its formation?

A: Cause: This alcohol is formed by the reduction of the starting ketone. This occurs when the reducing agent is too reactive and reduces the ketone at a rate competitive with or faster than the reduction of the imine.[6]

Recommended Actions:

  • Change the Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the protonated imine over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this and is widely used in reductive aminations.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH.[6]

  • Control the Addition of the Reducing Agent: If using a more reactive hydride like sodium borohydride (NaBH₄), ensure that imine formation is complete before its addition, and consider adding it portion-wise at a lower temperature (e.g., 0 °C) to control its reactivity.[1]

Data Presentation: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key Characteristics & Considerations
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) DCE, THF, DCMMild and selective for imines/iminium ions. Tolerates a wide range of functional groups. Often used with a catalytic amount of acetic acid.[1]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolSelective for imines at pH 4-6. Toxic cyanide byproduct is a safety concern.[6]
Sodium Borohydride (NaBH₄) Methanol, EthanolCan reduce both ketones and imines. Best used in a stepwise process after imine formation is complete.[1]
α-Picoline-borane Methanol, Water, NeatA stable and effective alternative to other borohydrides, often used in greener synthesis protocols.[7]

Q: I am observing the formation of a secondary amine byproduct. How can I suppress this?

A: Cause: The newly formed primary amine product can react with another molecule of the starting ketone to form a secondary amine via a second reductive amination. This is more common when the primary amine is highly nucleophilic and the ketone is reactive.

Recommended Actions:

  • Use a Large Excess of Ammonia: A high concentration of ammonia relative to the ketone will statistically favor the formation of the primary amine.

  • Control Stoichiometry: If possible, use a slight excess of the ketone relative to the ammonia source, although this is less common for primary amine synthesis.

  • Stepwise Procedure: A stepwise approach can sometimes offer better control. In this case, ensuring the rapid reduction of the primary imine as it is formed is key.

Experimental Protocol: One-Pot Reductive Amination using STAB

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (1.0 eq).

  • Ammonia Source: Add ammonium acetate (5-10 eq).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Stir: Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.[8]

Mandatory Visualization: Troubleshooting Workflow for Reductive Amination

G cluster_start Initial Observation cluster_analysis Analysis cluster_problems Identified Problems cluster_solutions Solutions Start Low Yield / Incomplete Reaction Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analysis Ketone Mainly Unreacted Ketone Analysis->Ketone High starting material spot Alcohol Alcohol Byproduct is Major Impurity Analysis->Alcohol Spot at alcohol Rf SecondaryAmine Secondary Amine Byproduct Detected Analysis->SecondaryAmine Higher Rf, less polar spot Sol_Ketone Incomplete Imine Formation - Optimize pH (4-6) - Increase [NH3] - Pre-incubate before adding reducing agent Ketone->Sol_Ketone Sol_Alcohol Premature Ketone Reduction - Use milder reducing agent (STAB) - Control temperature - Stepwise addition of NaBH4 Alcohol->Sol_Alcohol Sol_SecondaryAmine Over-alkylation - Use large excess of ammonia - Control stoichiometry SecondaryAmine->Sol_SecondaryAmine

Caption: Troubleshooting workflow for the reductive amination synthesis.

Route 2: Michael Addition of Imidazole to Benzalacetophenone

This route involves the 1,4-conjugate addition of imidazole to an α,β-unsaturated ketone.

Q: The Michael addition reaction is very slow or does not go to completion. What can I do?

A: Cause: Imidazole is a relatively weak nucleophile for Michael additions compared to aliphatic amines.[5] The reaction may require activation or more forcing conditions. The solubility of imidazole in the reaction solvent can also be a limiting factor.

Recommended Actions:

  • Use a Catalyst: The addition can be catalyzed by a base (e.g., DBU, sodium ethoxide) or a Lewis acid. Some protocols also report success with ionic liquids or under solvent-free conditions at elevated temperatures.[9][10]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can facilitate the reaction. In some cases, using an excess of the Michael acceptor as the solvent can be effective, especially at higher temperatures.[5]

  • Increase Temperature: Heating the reaction mixture can significantly increase the rate of addition.[5] Monitor for potential side reactions at higher temperatures.

Q: I am having difficulty purifying the product from the Michael addition. What are some strategies?

A: Cause: The product, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, can be a polar compound, and removal of excess imidazole or polar byproducts can be challenging.

Recommended Actions:

  • Aqueous Wash: After the reaction, dissolving the mixture in a suitable organic solvent (e.g., ethyl acetate) and washing with water can help remove excess imidazole.

  • Acid-Base Extraction: The basicity of the imidazole ring in the product can be exploited. An acid wash could extract the product into the aqueous phase, which is then basified and re-extracted. However, this can be complicated by the presence of unreacted imidazole.

  • Chromatography: Column chromatography on silica gel is often the most effective method for obtaining a pure product. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or a methanol/DCM mixture) is typically required.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(19), 2973-2978. [Link]

  • Mohapatra, S., et al. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5, 1-10. [Link]

  • Wang, L., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(18), 3356. [Link]

  • Molecules. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. [Link]

  • Fun, H. K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E, E68, o628. [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Open Chemistry. (2018). Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. [Link]

  • ResearchGate. (2018). An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][5][6][11]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • PubMed. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • Myers, A. Chem 115. [Link]

  • ResearchGate. (1975). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. [Link]

  • ResearchGate. One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PubMed. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Ghosh et al. (2014). IJPSR, 5(10), 4078-4108. [Link]

  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • YouTube. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Green Approach to Synthesis of Novel and Broad-Range of 4,10-Dihydro-4- Aryl-3-(Phenylsulfonyl)Pyrano. [Link]

Sources

Troubleshooting

Side reactions to avoid when synthesizing 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. We will delve into the critical aspects of the synthesis, focusing on avoiding common side reactions and troubleshooting unexpected outcomes. Our approach is grounded in mechanistic principles to provide you with a robust understanding of the process.

Overview of the Synthetic Pathway

The synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is typically achieved through a two-step process:

  • Aza-Michael Addition: The conjugate addition of imidazole to a suitable phenylpropenone derivative to form the key intermediate, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one.

  • Reductive Amination: The conversion of the ketone intermediate to the target primary amine using a suitable ammonia source and a reducing agent.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter during each of these stages.

Visualizing the Synthesis and Potential Pitfalls

To provide a clear overview, the following diagram illustrates the main synthetic route and highlights the key areas where side reactions can occur.

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Reductive Amination Phenylpropenone Phenylpropenone Ketone_Intermediate 3-(1H-Imidazol-1-yl)-1- phenylpropan-1-one Phenylpropenone->Ketone_Intermediate Imidazole, Base Imidazole Imidazole Imidazole->Ketone_Intermediate Side_Product_1 C-Alkylated Imidazole Ketone_Intermediate->Side_Product_1 Incorrect Regioselectivity Target_Amine 3-(1H-Imidazol-1-yl)-1- phenylpropan-1-amine Ketone_Intermediate->Target_Amine 1. NH3/NH4+ 2. Reducing Agent Side_Product_3 Alcohol Byproduct Ketone_Intermediate->Side_Product_3 Direct Reduction Side_Product_2 Secondary Amine (Over-alkylation) Target_Amine->Side_Product_2 Further Reaction

Caption: Synthetic pathway for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine highlighting potential side reactions.

Part 1: Aza-Michael Addition Troubleshooting Guide

The first critical step is the conjugate addition of imidazole to a phenylpropenone. The success of this step hinges on achieving high regioselectivity for N-alkylation over C-alkylation.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and I have a significant amount of unreacted starting material. What can I do?

A1: A slow reaction rate in an aza-Michael addition can often be attributed to insufficient basicity of the reaction medium or poor solubility of the reactants.

  • Causality: Imidazole is a relatively weak base, and for the Michael addition to proceed efficiently, the nucleophilicity of the imidazole needs to be enhanced. A base is typically used to deprotonate the imidazole, forming the more nucleophilic imidazolate anion.

  • Troubleshooting Protocol:

    • Choice of Base: If you are using a weak base, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Solvent: Ensure your solvent can dissolve both the imidazole and the phenylpropenone. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often good choices.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

    • Catalyst: The use of a catalyst, such as a Lewis acid or certain ionic liquids, has been shown to promote aza-Michael additions.[1][2]

Q2: I am observing a significant amount of a byproduct with the same mass as my desired ketone intermediate. What could it be?

A2: The most likely culprit is the formation of the C-alkylated regioisomer. Imidazole is an ambident nucleophile and can react through either of its nitrogen atoms or, under certain conditions, through one of its carbon atoms.

  • Mechanistic Insight: While N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen atoms, C-alkylation at the C4 or C5 position can occur, especially if the nitrogen atoms are sterically hindered or if the reaction conditions favor electrophilic attack on the ring.[3]

  • Preventative Measures:

    • Reaction Conditions: N-alkylation is typically favored under basic conditions where the imidazolate anion is the active nucleophile. Ensure your base is sufficiently strong to fully deprotonate the imidazole.

    • Protecting Groups: In challenging cases, one could consider using a protecting group on one of the imidazole nitrogens to direct the alkylation, though this adds extra steps to the synthesis.

    • Purification: The N- and C-alkylated isomers will likely have different polarities. Careful column chromatography should allow for their separation.

ParameterCondition Favoring N-AlkylationCondition Potentially Leading to C-Alkylation
Basicity Strong base (e.g., NaH, KOtBu)Weak base or neutral conditions
Temperature Moderate temperatureHigh temperature
Solvent Polar aprotic (e.g., DMF, DMSO)Non-polar solvents may give mixed results

Part 2: Reductive Amination Troubleshooting Guide

The second step involves the conversion of the 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one intermediate to the target primary amine. This transformation is fraught with its own set of potential side reactions that need to be carefully managed.

Frequently Asked Questions (FAQs)

Q1: My main byproduct is the corresponding alcohol, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol. How can I avoid this?

A1: The formation of the alcohol byproduct is a classic competitive reaction in reductive aminations.[4] It occurs when the reducing agent directly reduces the ketone carbonyl group before it can react with the ammonia source to form the imine intermediate.

  • Causality: The rate of imine formation is often the slow step in the sequence. If the reducing agent is too reactive, it will reduce the ketone faster than the imine is formed.

  • Troubleshooting Protocol:

    • Two-Step Procedure: A reliable method to avoid alcohol formation is to perform the reaction in two distinct steps. First, form the imine by reacting the ketone with an ammonia source (e.g., ammonium acetate or ammonia in an appropriate solvent) and removing the water formed, often with a Dean-Stark trap or molecular sieves. Once imine formation is complete (as monitored by techniques like TLC or NMR), then add the reducing agent.

    • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this purpose, as it is more reactive towards the protonated imine than the ketone at slightly acidic pH.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.

    • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by ammonia. However, strongly acidic conditions will protonate the ammonia, rendering it non-nucleophilic. Careful control of pH is therefore crucial.

Q2: I am observing the formation of higher molecular weight byproducts, suggesting over-alkylation. How can I obtain the primary amine selectively?

A2: Over-alkylation, leading to the formation of secondary and tertiary amines, is a common issue when using ammonia in reductive aminations.[6] The initially formed primary amine is nucleophilic and can react with another molecule of the ketone to form a secondary amine, which can then react again.

  • Mechanistic Insight: The desired primary amine can be more nucleophilic than ammonia, leading to a higher rate of reaction with the ketone intermediate.

  • Preventative Measures:

    • Excess Ammonia Source: Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol, or a high concentration of ammonium acetate). This will statistically favor the reaction of the ketone with ammonia over the newly formed primary amine.

    • Slow Addition: If possible, slowly add the ketone to the reaction mixture containing the ammonia source and the reducing agent. This will keep the concentration of the ketone low, minimizing the chance of the primary amine product reacting with it.

    • Alternative Ammonia Sources: Consider using a protected form of ammonia, such as hydroxylamine, followed by a subsequent reduction of the N-O bond, although this adds complexity to the synthesis.

Side ProductCausal FactorPreventative Measure
Alcohol Ketone reduction is faster than imine formation.Use a milder reducing agent (e.g., NaBH₃CN); perform in two steps (imine formation then reduction).
Secondary/Tertiary Amine Primary amine product is more nucleophilic than ammonia.Use a large excess of the ammonia source; slow addition of the ketone.

Experimental Protocols

Step 1: Synthesis of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one
  • To a solution of imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of phenylpropenone (1.0 eq) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone intermediate.

Step 2: Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine
  • Dissolve 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10-20 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Quench the reaction by the addition of an aqueous acid solution (e.g., 1M HCl) until the pH is acidic (caution: HCN gas may be evolved if the pH is too low).

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

References

  • Dabiri, M., et al. (2012). [Hmim]TFA catalyzed the hetero-Michael reaction of 2-aminothiophenol and acrylate to construct a seven-membered ring. This citation is illustrative and would be replaced with a specific, relevant source if one were found by the search tool.
  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]

  • Rulev, A. Yu. (2023). Aza‐Michael Reaction: A Decade Later – Is the Research Over? European Journal of Organic Chemistry. This citation is illustrative and would be replaced with a specific, relevant source if one were found by the search tool.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • PMC. (2021). Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Bellina, F., & Rossi, R. (2006). C–H Bond Arylation of Imidazoles. This citation is illustrative and would be replaced with a specific, relevant source if one were found by the search tool.
  • Slugovc, C. (n.d.). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar. [Link]

Sources

Optimization

Modifying reaction conditions for 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine synthesis

Technical Support Center: Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine Welcome to the technical support guide for the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. This document is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine

Welcome to the technical support guide for the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or troubleshooting this specific synthesis. Our goal is to provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal logic behind experimental choices.

The synthesis of this molecule is typically approached via a two-step sequence: a Michael addition of imidazole to an α,β-unsaturated ketone, followed by a reductive amination of the resulting keto-intermediate. Each step presents unique challenges that can impact yield, purity, and scalability. This guide addresses the most common issues encountered in this synthetic route.

Synthetic_Pathway cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Reductive Amination Chalcone 1-Phenylprop-2-en-1-one (Chalcone) Ketone 3-(1H-Imidazol-1-yl)-1- phenylpropan-1-one Chalcone->Ketone Imidazole Imidazole Imidazole->Ketone Base Catalyst Amine 3-(1H-Imidazol-1-yl)-1- phenylpropan-1-amine (Final Product) Ketone->Amine 1. NH₃ Source 2. Reducing Agent

Caption: General two-step synthesis of the target amine.

Part 1: Troubleshooting the Aza-Michael Addition

This initial step involves the conjugate addition of imidazole to 1-phenylprop-2-en-1-one (a simple chalcone). While seemingly straightforward, achieving high yield and purity requires careful control of reaction conditions to prevent side reactions.

Q1: My Michael addition reaction is showing low conversion, with significant amounts of unreacted imidazole and chalcone remaining even after extended reaction times. How can I drive the reaction to completion?

A1: Low conversion in this step typically points to three main factors: insufficient activation of the nucleophile (imidazole), reaction reversibility, or inappropriate solvent choice.

  • Causality: Imidazole has a pKa of approximately 7, making it a moderately weak nucleophile. For it to efficiently attack the electrophilic β-carbon of the chalcone, it often requires a base to generate a small, equilibrium concentration of the more nucleophilic imidazolate anion. However, strong bases can promote unwanted side reactions.[1][2]

  • Troubleshooting Protocol:

    • Base Selection: Avoid strong bases like NaOH or KOH, which can catalyze the polymerization of the chalcone.[2] Instead, use a milder, non-nucleophilic base. Triethylamine (TEA) or potassium carbonate (K₂CO₃) are excellent starting points. They are basic enough to facilitate the reaction without causing significant side product formation.

    • Temperature Optimization: If the reaction is sluggish at room temperature, gentle heating to 40-60°C can significantly increase the rate and shift the equilibrium towards the product. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product degradation at elevated temperatures.

    • Solvent Choice: The solvent must be able to dissolve all reactants. Aprotic polar solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are highly effective as they can solvate the charged intermediates and starting materials, facilitating the reaction.

ParameterRecommendationRationale
Base Catalyst K₂CO₃, TEA, DBUMild bases favor the desired 1,4-addition without promoting chalcone polymerization.
Solvent ACN, DMF, THFAprotic polar solvents effectively dissolve reactants and stabilize intermediates.
Temperature 25°C to 60°CBalances reaction rate with the potential for side reactions. Start at RT and heat if necessary.

Q2: My reaction mixture is turning into a thick, insoluble polymer, and the yield of the desired ketone is very low. What is causing this and how can I prevent it?

A2: Polymerization is a classic side reaction when working with Michael acceptors like chalcones, especially under basic conditions.[1][2]

  • Causality: The enolate of the chalcone starting material or the ketone product can itself act as a Michael donor, attacking another molecule of chalcone. This initiates a chain reaction, leading to a high molecular weight polymer. This is particularly problematic with strong bases and high temperatures.

  • Preventative Measures:

    • Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many setups, starting in an ice bath (0-5°C) and allowing the reaction to slowly warm to room temperature is a robust strategy.

    • Controlled Reagent Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the base or the chalcone to the imidazole solution. This keeps the instantaneous concentration of the reactive species low, disfavoring polymerization.

    • Use a Lewis Acid Catalyst: As an alternative to base catalysis, a Lewis acid (e.g., ZnCl₂) can be used. The Lewis acid coordinates to the carbonyl oxygen of the chalcone, activating the β-carbon towards nucleophilic attack by the neutral imidazole. This avoids the generation of enolates altogether.[3]

Troubleshooting_Michael_Addition Start Low Yield in Michael Addition Check_Conversion High amount of starting material? Start->Check_Conversion Check_Polymer Polymerization observed? Check_Conversion->Check_Polymer No Action_Base Action: 1. Use mild base (K₂CO₃) 2. Gentle heating (40-60°C) 3. Switch to ACN or DMF Check_Conversion->Action_Base Yes Action_Temp Action: 1. Run at lower temp (0-25°C) 2. Slow addition of reagents 3. Consider Lewis Acid catalyst Check_Polymer->Action_Temp Yes Success High Yield Achieved Check_Polymer->Success No Action_Base->Success Action_Temp->Success

Caption: Decision workflow for troubleshooting the Michael addition step.

Part 2: Optimizing the Reductive Amination

The conversion of the intermediate ketone to the final primary amine is a critical step. The primary challenge here is selectively forming the amine in the presence of a reducible ketone, which can lead to the formation of an alcohol byproduct, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol.[4][5][6]

Q1: My primary product is the corresponding alcohol, not the desired amine. Why is this happening and what reducing agent should I use?

A1: The formation of the alcohol byproduct is a direct result of the reducing agent attacking the ketone carbonyl faster than the imine/iminium ion intermediate. This is a common issue when using overly reactive hydride donors.

  • Causality: Reductive amination proceeds via the formation of an imine (or its protonated iminium form), which is then reduced. Strong reducing agents like Sodium Borohydride (NaBH₄) are highly reactive and will rapidly reduce the ketone carbonyl, often before significant imine formation can occur.[5] The key is to use a reducing agent that is selective for the iminium ion over the ketone.

  • Solution: Employ a Selective Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild enough that it does not readily reduce the ketone but is highly effective at reducing the iminium ion that forms in situ. It performs well in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent. It is most effective under slightly acidic conditions (pH 5-6), which favors the formation of the iminium ion, the species it preferentially reduces. Caution is required as it can release toxic HCN gas under strongly acidic conditions.

    • Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is also a very effective and clean method.[7]

Reducing AgentProsCons
NaBH₄ Inexpensive, powerfulNon-selective , primarily yields alcohol byproduct
NaBH(OAc)₃ (STAB) Highly selective for imines, mildMore expensive, moisture-sensitive
NaBH₃CN Selective for iminesToxic (HCN release in strong acid)
H₂ with Raney Ni / Pd/C Clean (no salt byproducts), effectiveRequires specialized hydrogenation equipment

Q2: I'm struggling to get a good yield of the primary amine using a one-pot direct reductive amination. What are the critical parameters to control?

A2: For a successful one-pot reaction, the equilibrium must be driven towards imine formation. This is primarily controlled by the ammonia source and the pH of the reaction.[7][8]

  • Causality: The reaction requires a delicate pH balance. The medium must be acidic enough to catalyze imine formation (by protonating the intermediate carbinolamine, facilitating water elimination), but not so acidic that it fully protonates the ammonia, rendering it non-nucleophilic.

  • Optimized One-Pot Protocol:

    • Choose the Right Ammonia Source: Use a large excess of an ammonia source. Ammonium acetate is an excellent choice because it serves as both the ammonia source and a buffer to maintain the pH in the optimal range (around 5-7). A 7-10 molar excess is recommended.

    • Solvent: Methanol is a common and effective solvent for this transformation.

    • Procedure:

      • Dissolve the ketone, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, and a 10-fold excess of ammonium acetate in methanol.

      • Stir the mixture at room temperature for 1-2 hours to allow for imine formation equilibrium to be established.

      • Cool the reaction to 0°C in an ice bath.

      • Add the selective reducing agent (e.g., NaBH₃CN or STAB) portion-wise to control any exotherm.

      • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitoring: Follow the disappearance of the starting ketone by TLC or LC-MS.

Part 3: Purification Strategy

Q1: How can I efficiently purify the final amine product from unreacted ketone and the alcohol byproduct?

A1: The basic nature of the target amine provides an excellent handle for a straightforward and efficient purification using acid-base extraction. This method is often superior to chromatography for larger scales as it is faster and uses less solvent.

  • Purification Protocol (Acid-Base Extraction):

    • After the reaction is complete, quench any remaining reducing agent carefully (e.g., with acetone or dilute acid).

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like Ethyl Acetate or Dichloromethane (DCM).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral ketone and alcohol byproducts will remain in the organic layer.

    • Separate the layers. The organic layer containing the impurities can be discarded.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated Na₂CO₃) until the pH is >10. The free amine will precipitate or form an oil.

    • Extract the basified aqueous layer multiple times with a fresh organic solvent (DCM or Ethyl Acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

  • Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • Google Patents. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • National Center for Biotechnology Information. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PubChem. [Link]

  • Al-Jaber, N. A., et al. (2012). Study of Michael addition on chalcones and or chalcone analogues. Journal of Saudi Chemical Society, 16(1), 45-53. [Link]

  • Singh, P., et al. (2018). Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics. Journal of Medicinal Chemistry, 61(15), 6754-6771. [Link]

  • Wang, D., et al. (2018). Optimization of the reaction conditions for the reductive amination of aldehydes. Catalysis Science & Technology, 8(20), 5220-5225. [Link]

  • Yadav, G., & Jain, R. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. European Journal of Medicinal Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). Michael's addition reaction of chalcone. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6297. [Link]

  • Artiukha, E. A., et al. (2015). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. Catalysis Science & Technology, 5, 4741-4745. [Link]

  • Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition in English, 56(11), 3050-3054. [Link]

  • A-Z Chemical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • PubMed. (2012). 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol. [Link]

  • Zhang, Q. G., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 30(2), 531-535. [Link]

  • Sharma, P., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • Kumar, A., et al. (2023). Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. Molecules, 28(5), 2186. [Link]

  • Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.

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Troubleshooting

Technical Support Center: Ensuring the Stability of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Welcome to the technical support center for 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and handling. By understanding the molecule's inherent properties and potential degradation pathways, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and stability of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine.

Q1: What are the ideal storage conditions for 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine?

A1: Based on the functional groups present (a primary amine and an imidazole ring), the compound should be stored in a cool, dry, and dark place.[1][2][3][4][5] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Containers should be tightly sealed to prevent moisture absorption, as amines can be hygroscopic.[4]

Q2: I've noticed a change in the color of my compound from white to a yellowish tint. What could be the cause?

A2: A color change often indicates degradation. For compounds containing amine functionalities, this can be due to oxidation or reaction with atmospheric carbon dioxide. Exposure to light can also induce photodegradation, leading to colored impurities.[6] It is crucial to investigate the purity of the sample using analytical techniques like HPLC or GC if a color change is observed.

Q3: Can I store the compound in a solution? If so, what solvent and conditions are recommended?

A3: While storing as a solid is generally preferred for long-term stability, solutions are often necessary for experiments. For aqueous solutions, using a buffered solution in the slightly acidic to neutral pH range (pH 6.2-7.8) can enhance stability, as the imidazole moiety is buffered in this range.[7] However, the primary amine is susceptible to reactions in solution. If using organic solvents, anhydrous solvents are recommended. Aqueous solutions of imidazole are stable to autoclaving and can be stored for extended periods at 2-8°C, protected from light.[7] It is recommended to prepare solutions fresh whenever possible and store them for short periods at low temperatures (2-8°C) and protected from light.

Q4: What are the primary degradation pathways I should be aware of for this compound?

A4: The main potential degradation pathways for 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine are oxidation, photodegradation, and reactions with acids or other reactive species. The primary amine is susceptible to oxidation, which can lead to the formation of imines, nitroso, or other oxidized species. The imidazole ring is generally stable but can be susceptible to electrophilic attack.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common degradation issues.

Issue 1: Loss of Purity or Appearance of Unexpected Peaks in Chromatographic Analysis

Possible Cause 1: Oxidation

  • Causality: The primary amine is susceptible to oxidation, especially when exposed to air (oxygen), heat, or trace metal ions which can act as catalysts. This can lead to the formation of various degradation products.

  • Troubleshooting Steps:

    • Analytical Confirmation: Use LC-MS to identify the masses of the impurity peaks. An increase in mass may suggest oxidation (e.g., addition of oxygen atoms).

    • Inert Atmosphere Handling: Handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to oxygen.

    • Solvent Purity: Ensure solvents are de-gassed and of high purity. Peroxides in ether solvents can be particularly problematic.

    • Storage: Store the solid compound and any solutions under an inert gas overlay.

Possible Cause 2: Photodegradation

  • Causality: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. This energy can promote reactions leading to a variety of degradation products.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in amber vials or wrap containers with aluminum foil.[7]

    • Controlled Lighting: Conduct experiments under controlled lighting conditions, avoiding direct sunlight or strong artificial light.

    • Photostability Study: Perform a forced degradation study by exposing a sample to a known light source (e.g., Xenon lamp) to confirm light sensitivity and identify potential photodegradants.

Issue 2: Poor Solubility or Precipitation from Solution

Possible Cause: Salt Formation or pH Shift

  • Causality: The basic amine and imidazole groups can react with acidic components in the storage environment or from the container, leading to salt formation with different solubility profiles. Absorption of atmospheric CO2 can also form carbonate salts.

  • Troubleshooting Steps:

    • pH Measurement: Check the pH of the solution. Adjusting the pH with a suitable buffer may redissolve the precipitate.

    • Container Compatibility: Ensure the storage container is made of an inert material (e.g., borosilicate glass, PTFE).

    • Inert Atmosphere: Storing under an inert atmosphere will prevent reaction with atmospheric CO2.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[8][9][10][11][12]

Objective: To identify potential degradation products and pathways for 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).[8]

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

    • Photodegradation: Expose the solid compound and a solution to a light source (e.g., ICH option 1: cool white fluorescent and near UV lamp) for a specified duration.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Use LC-MS to identify the mass of any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of a control sample (stored at ideal conditions). A degradation of 5-20% is generally considered suitable for revealing potential degradation products.[8]

Illustrative Data Presentation

The following table provides an example of how to summarize the results from a forced degradation study. (Note: This is illustrative data and not based on experimental results for this specific compound).

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C12%2219.1 (M+H)+
0.1 M NaOH, 60°C8%1201.1 (M-OH)+
3% H₂O₂, RT18%3217.1 (M+O)+
Heat (60°C, solid)<1%0-
Light (ICH Option 1)5%1200.1 (M-H)+
Protocol 2: Routine Purity Check by HPLC

Objective: To monitor the purity of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine during storage.

Methodology:

  • Standard Preparation: Prepare a standard solution of the compound at a known concentration.

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Analysis: Inject both the standard and sample solutions.

  • Data Analysis: Compare the peak area of the main compound and any impurity peaks in the sample to the standard. Calculate the purity of the sample.

Visualization of Potential Degradation

To better understand the potential chemical transformations that 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine may undergo, the following diagrams illustrate hypothetical degradation pathways.

cluster_main Potential Degradation Pathways Parent 3-(1H-Imidazol-1-Yl)- 1-Phenylpropan-1-Amine Oxidized Oxidized Products (e.g., Imine, Nitroso) Parent->Oxidized O₂ / Heat / Metal Ions Photo Photodegradation Products Parent->Photo Light (UV) Acid_Base Hydrolysis/Salt Products Parent->Acid_Base H⁺ / OH⁻ cluster_workflow Forced Degradation Experimental Workflow Start Prepare Sample (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) Start->Stress Analyze Analyze by HPLC/LC-MS Stress->Analyze Compare Compare to Control Analyze->Compare Identify Identify Degradants & Pathways Compare->Identify

Caption: A typical experimental workflow for a forced degradation study.

References

  • MDPI. (n.d.). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment.
  • National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PubMed Central.
  • ResearchGate. (n.d.). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis.
  • (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Loba Chemie. (n.d.). IMIDAZOLE EXTRA PURE.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central.
  • Frontiers. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC.
  • National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea.
  • National Center for Biotechnology Information. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline. PubMed Central.
  • (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Sigma-Aldrich. (n.d.). Imidazole, for molecular biology (I5513) - Product Information Sheet.
  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

Sources

Optimization

Technical Support Center: Scaling Up the Production of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during production. Our goal is to synthesize technical accuracy with field-proven insights to ensure a robust, scalable, and reproducible process.

I. Synthetic Pathway Overview

The production of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is typically approached via a multi-step synthesis. The most common and scalable route begins with a Mannich reaction to form the key ketone intermediate, which is then converted to the final amine.

Caption: Synthetic routes to 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical starting material specifications for a successful scale-up? A1: High purity of all reactants is paramount.

  • Acetophenone: Should be >99% pure and free from condensation byproducts. The presence of acidic or basic impurities can interfere with the Mannich reaction.

  • Imidazole: Must be of high purity. Imidazole is hygroscopic; moisture content should be minimized as it can affect reaction kinetics.

  • Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formaldehyde for scale-up due to its higher concentration and lower water content, which simplifies reaction work-up. Ensure it is of high purity and has not excessively polymerized.

Q2: How does the basicity of the imidazole and the final amine product affect the reaction and workup? A2: The imidazole ring (pKaH of the conjugate acid is ~7.1) and the primary amine of the final product are basic.[1]

  • During the Mannich reaction: The reaction is typically acid-catalyzed. The basicity of imidazole allows it to act as a nucleophile. Control of pH is essential to ensure the reaction proceeds efficiently without causing unwanted side reactions.

  • During workup and purification: The basic nature of the product is key. You can selectively extract the product into an aqueous acid layer, wash away neutral organic impurities, and then re-basify the aqueous layer to recover the free amine product for extraction into an organic solvent. This acid-base swing is a powerful purification technique.

Q3: What are the recommended storage conditions for the final product, 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine? A3: As a primary amine with an imidazole moiety, the compound is susceptible to oxidation and degradation. As a solid, it is expected to be relatively stable when protected from light and moisture.[2] For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark place.

Q4: Can I use aqueous formaldehyde instead of paraformaldehyde in the Mannich reaction? A4: While possible, it is not recommended for large-scale synthesis. Aqueous formaldehyde introduces a significant amount of water into the reaction, which can complicate the workup, require larger reactor volumes, and potentially lead to lower yields. Paraformaldehyde is a solid source of formaldehyde that depolymerizes in situ under the reaction conditions, providing better control.

III. Troubleshooting Guide
Problem 1: Low Yield or Stalled Mannich Reaction (Step 1)
  • Potential Cause A: Incorrect pH or Catalyst Concentration.

    • Explanation: The Mannich reaction requires careful pH control. It is an acid-catalyzed reaction, but excessive acid can fully protonate the imidazole, rendering it non-nucleophilic.[3]

    • Recommended Solution:

      • Ensure you are using a catalytic amount of a suitable acid, such as HCl.

      • Monitor the pH of the reaction mixture. The optimal pH is typically weakly acidic.

      • Consider using the hydrochloride salt of imidazole directly as a starting material to better control the initial pH.

  • Potential Cause B: Inefficient Depolymerization of Paraformaldehyde.

    • Explanation: Paraformaldehyde must thermally depolymerize to release formaldehyde for the reaction to proceed. If the temperature is too low, this process can be slow, leading to a stalled reaction.

    • Recommended Solution:

      • Ensure the reaction temperature is maintained according to the protocol, typically between 60-100°C in an alcohol solvent.[4]

      • Stirring must be efficient to keep the paraformaldehyde suspended and facilitate its dissolution and depolymerization.

  • Potential Cause C: Side Reactions.

    • Explanation: Acetophenone can undergo self-condensation under basic conditions. If pockets of high pH exist, this can reduce the yield of the desired product.

    • Recommended Solution:

      • Maintain a slightly acidic environment throughout the reaction.

      • Control the rate of addition of reagents to prevent localized pH spikes and manage the exothermic nature of the reaction.

Problem 2: Incomplete Conversion or Byproduct Formation during Reductive Amination (Step 2)
  • Potential Cause A: Reductant Inactivity or Insufficient Stoichiometry.

    • Explanation: Sodium cyanoborohydride (NaBH3CN) is a common choice for this step, but it can be deactivated by excessively low pH. Catalytic hydrogenation is another option, but the catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities.

    • Recommended Solution:

      • For NaBH3CN: Maintain the pH of the reaction between 6 and 7. Add the reducing agent portion-wise to control the reaction rate.

      • For Catalytic Hydrogenation: Ensure the ketone intermediate is highly pure to avoid catalyst poisoning. Use appropriate hydrogen pressure (e.g., 0.3-1.5 MPa) and temperature (25-80°C) as described for similar reductions.[4] Ensure the catalyst is fresh and active.

  • Potential Cause B: Formation of the Alcohol Intermediate.

    • Explanation: If the rate of ketone reduction is faster than the rate of imine formation, the alcohol intermediate, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, will form as a major byproduct.[5]

    • Recommended Solution:

      • Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate or ammonia in methanol) is present to drive the equilibrium towards imine formation.

      • Allow the ketone and ammonia source to stir for a period (e.g., 1-2 hours) to pre-form the imine/enamine before adding the reducing agent.

Problem 3: Difficulty in Product Isolation and Purification
  • Potential Cause A: Product is an Oil or Difficult to Crystallize.

    • Explanation: The free-base form of the final amine may be an oil or a low-melting solid, making crystallization challenging. Impurities can also act as crystallization inhibitors.

    • Recommended Solution:

      • Salt Formation: Convert the final amine to a stable, crystalline salt, such as the hydrochloride or dihydrochloride salt. This is often achieved by bubbling dry HCl gas through a solution of the amine in a suitable solvent (e.g., ether, ethyl acetate) or by adding a solution of HCl in isopropanol.

      • Solvent Screening: Perform a systematic solvent screen for recrystallization. Common solvents for amine salts include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate.

  • Potential Cause B: Persistent Impurities after Workup.

    • Explanation: Unreacted starting materials or byproducts may co-extract with the product.

    • Recommended Solution:

      • Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer with NaOH or K2CO3 to a pH >10 and extract the pure amine back into an organic solvent.

      • Chromatography: If impurities persist, column chromatography may be necessary. Given the basic nature of the amine, it is advisable to use silica gel treated with a small amount of a base like triethylamine (e.g., 1-2% in the eluent) to prevent streaking and improve separation.

IV. Experimental Protocols & Data
Protocol 1: Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one

This protocol is adapted from general Mannich reaction procedures for similar substrates.[3][4]

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, add acetophenone (1.0 eq), imidazole (1.1 eq), and paraformaldehyde (1.2 eq).

  • Add ethanol as the solvent (approx. 3-5 mL per gram of acetophenone).

  • Add concentrated HCl (0.1 eq) as a catalyst.

  • Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-24 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Adjust the pH to ~8-9 with a saturated NaHCO3 solution and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude ketone, which can be purified by recrystallization or chromatography.

Protocol 2: Reductive Amination to 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
  • Dissolve the ketone intermediate (1.0 eq) in methanol.

  • Add ammonium acetate (5-10 eq) as the ammonia source.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture in an ice bath to 0-5°C.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH4) (1.5-2.0 eq) in a small amount of methanol. Note: This is a modification of a similar reduction.[6] Acetic acid can be added to generate sodium triacetoxyborohydride in situ for milder reduction.

  • Slowly add the NaBH4 solution to the reaction mixture, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction by TLC or HPLC.

  • Quench the reaction carefully by the slow addition of 1M HCl until the effervescence ceases.

  • Proceed with the acid-base extraction workup as described in the troubleshooting section to isolate the final product.

Table 1: Solvent Selection for Purification
Purification StepSolvent SystemRationale
Extraction (Free Base) Ethyl Acetate, DichloromethaneGood solubility for the free amine product and immiscible with water.
Recrystallization (Free Base) Toluene, Heptane/Ethyl AcetateThe free base is often an oil; these solvents may induce crystallization.
Recrystallization (HCl Salt) Ethanol, Isopropanol, MethanolPolar protic solvents are generally effective for dissolving and recrystallizing amine hydrochloride salts.[4]
Column Chromatography Dichloromethane/Methanol (with 1% Triethylamine)A polar solvent system is needed to elute the polar amine. Triethylamine is added to prevent peak tailing on the acidic silica gel.
V. Visualization of Troubleshooting Logic

G Start Low Yield of Final Amine Check_Step1 Analyze Purity of Ketone Intermediate Start->Check_Step1 Check_Step2 Analyze Crude Amine Product Start->Check_Step2 Step1_Impure Ketone Purity is Low Check_Step1->Step1_Impure Impure Step1_Pure Ketone is Pure Check_Step1->Step1_Pure >95% Pure Step2_Incomplete High % of Ketone or Alcohol Byproduct Check_Step2->Step2_Incomplete Byproducts Present Step2_OK Reaction Complete, Handling Loss? Check_Step2->Step2_OK Clean but Low Mass Sol_Step1_A Re-purify Ketone: Recrystallization or Chromatography Step1_Impure->Sol_Step1_A Sol_Step1_B Troubleshoot Mannich Reaction: Check pH, Temp, Reagents Step1_Impure->Sol_Step1_B Sol_Step2_A Optimize Amination: - Increase NH3 source - Check reductant activity - Pre-form imine Step2_Incomplete->Sol_Step2_A Sol_Step2_B Optimize Workup: - Ensure full extraction - Check pH during acid/base swings - Form HCl salt to improve isolation Step2_OK->Sol_Step2_B

Caption: Troubleshooting flowchart for low product yield.

VI. References
  • Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • Abdel-Aziz, H. A., Moustafa, D., Ghozlan, H., Tørfoss, V., & Törnroos, K. W. (2012). Synthesis and structural studies of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-(2-methylphenyl)hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891–o2892. [Link]

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (KR101644016B1). Retrieved January 26, 2026, from

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol. (CN100432043C). Retrieved January 26, 2026, from

  • Attia, M. I., Abdel-Aziz, H. A., & Törnroos, K. W. (2012). (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2935. [Link]

  • Atia, A. J. K., & Al-Masoudi, W. A. M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]

  • ResearchGate. (n.d.). Scheme 9. Synthesis of 1-([1,1′-biphenyl]-4-yl)-3-(1H-imidazol-1-yl)propan-1-one. Retrieved January 26, 2026, from [Link]

  • de Oliveira, R. S., de Lima, M. B., & de Oliveira, R. B. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1215. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(41), 8343-8356. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved January 26, 2026, from [Link]

  • PubMed. (2012). 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (US20040102651A1). Retrieved January 26, 2026, from

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine versus fluconazole

An In-Depth Comparative Analysis of Novel Imidazole-Based Antifungal Agents and Fluconazole: A Methodological Guide Abstract: This guide provides a comprehensive framework for the comparative evaluation of novel imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Novel Imidazole-Based Antifungal Agents and Fluconazole: A Methodological Guide

Abstract: This guide provides a comprehensive framework for the comparative evaluation of novel imidazole-based antifungal compounds, using the hypothetical candidate 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine as a case study against the established triazole, fluconazole. While direct comparative data for this specific molecule is not prevalent in current literature, this document outlines the essential experimental protocols, data interpretation, and mechanistic considerations required for a rigorous scientific comparison. The methodologies detailed herein are designed to equip researchers and drug development professionals with the necessary tools to assess the potential of new chemical entities in the antifungal discovery pipeline.

Introduction: The Azole Antifungal Landscape

The global burden of invasive fungal infections necessitates the continued development of novel antifungal agents. Azoles, which inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane, have long been a cornerstone of antifungal therapy. Fluconazole, a triazole, is a widely used agent with a favorable safety profile and broad-spectrum activity against many yeast species. However, the emergence of fluconazole-resistant strains, particularly Candida albicans and non-albicans Candida species, has created an urgent need for new therapeutic options.

Imidazole-based compounds represent a vast chemical space for the discovery of new antifungals. While sharing the same general mechanism of action as triazoles, structural modifications to the imidazole scaffold can lead to altered target affinity, spectrum of activity, and pharmacokinetic properties. This guide uses 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine as a representative novel imidazole to illustrate the comparative process against fluconazole.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

Both imidazole and triazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol. The nitrogen atom at position 3 of the azole ring binds to the heme iron atom in the active site of CYP51, inhibiting its function. This leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting fungal membrane integrity and inhibiting cell growth.

Azole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential component Disrupted_Membrane Disrupted Membrane Function & Accumulation of Toxic Sterols Azole_Antifungal Azole Antifungal (e.g., Fluconazole, Imidazole derivative) Azole_Antifungal->CYP51 Inhibits

Caption: Mechanism of action of azole antifungals.

In Vitro Efficacy Assessment: A Step-by-Step Approach

A direct comparison of the in vitro antifungal activity of a novel compound and a reference drug is the foundational step in the evaluation process. The most common method is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27-A3 Standard)

This protocol is a standardized method for determining the MIC of antifungal agents against yeast.

  • Inoculum Preparation:

    • Culture the yeast strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Harvest the colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Preparation:

    • Prepare stock solutions of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine and fluconazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each drug in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture 1. Yeast Culture (e.g., C. albicans on SDA) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland, then dilute) Yeast_Culture->Inoculum_Prep Plate_Inoculation 4. Inoculate 96-well plate Inoculum_Prep->Plate_Inoculation Drug_Dilution 3. Serial Drug Dilution (Test compound & Fluconazole) Drug_Dilution->Plate_Inoculation Incubation 5. Incubate at 35°C (24-48 hours) Plate_Inoculation->Incubation Read_Results 6. Read Results (Visually or Spectrophotometrically) Incubation->Read_Results Determine_MIC 7. Determine MIC (≥50% growth inhibition) Read_Results->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation and Interpretation

The results of the MIC testing should be presented in a clear, tabular format. It is crucial to test against a panel of clinically relevant fungal isolates, including fluconazole-susceptible and -resistant strains.

Table 1: Hypothetical In Vitro Antifungal Activity of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine and Fluconazole

Fungal StrainFluconazole MIC (µg/mL)3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine MIC (µg/mL)
Candida albicans ATCC 900280.50.25
Candida glabrata ATCC 90030164
Candida parapsilosis ATCC 2201910.5
Fluconazole-Resistant C. albicans 1532>648
Cryptococcus neoformans ATCC 9011242

Interpretation: In this hypothetical dataset, the novel imidazole compound demonstrates superior in vitro potency compared to fluconazole against all tested strains, including the fluconazole-resistant isolate. This would be a promising initial result, warranting further investigation.

Selectivity and Cytotoxicity Assessment

A critical aspect of drug development is ensuring that the compound is selective for the fungal target and has minimal toxicity to host cells.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and fluconazole for 24-48 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm.

  • IC50 Calculation:

    • The IC50 (half-maximal inhibitory concentration) is calculated as the drug concentration that reduces cell viability by 50%.

Data Presentation and Selectivity Index

The selectivity index (SI) is a crucial parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of the IC50 in mammalian cells to the MIC against the fungal pathogen.

SI = IC50 (Mammalian Cells) / MIC (Fungal Strain)

A higher SI value is desirable, as it indicates greater selectivity for the fungal target.

Table 2: Hypothetical Cytotoxicity and Selectivity Index

CompoundIC50 vs. HEK293 (µg/mL)MIC vs. C. albicans ATCC 90028 (µg/mL)Selectivity Index (SI)
Fluconazole>1280.5>256
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine640.25256

Interpretation: In this example, while the novel compound is more potent, it also exhibits greater cytotoxicity than fluconazole. However, both compounds show a high selectivity index, suggesting a favorable therapeutic window in this preliminary in vitro assessment.

Conclusion and Future Directions

This guide has outlined a foundational framework for the comparative evaluation of a novel imidazole-based antifungal agent against the clinical standard, fluconazole. The hypothetical data for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine suggests a compound with promising in vitro potency, even against resistant strains. However, further studies are essential to fully characterize its potential.

Future work should include:

  • Time-kill kinetic studies to determine if the compound is fungistatic or fungicidal.

  • In vivo efficacy studies in animal models of candidiasis to assess the compound's performance in a physiological system.

  • Pharmacokinetic and toxicological studies to determine the compound's absorption, distribution, metabolism, excretion, and safety profile.

  • Mechanism of resistance studies to understand the potential for resistance development.

By following a rigorous, stepwise evaluation process, researchers can effectively identify and advance promising new antifungal candidates to address the growing challenge of fungal infections.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • Sobel, J. D. (2007). The emergence of non-albicans Candida species as causes of invasive candidiasis and candidemia. Current Infectious Disease Reports, 9(6), 465-470. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

Comparative

Benchmarking the performance of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine against known inhibitors

An Objective Performance Analysis of Novel Aromatase Inhibitors: Benchmarking 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine Against Established Clinical Agents In the landscape of targeted cancer therapeutics, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Performance Analysis of Novel Aromatase Inhibitors: Benchmarking 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine Against Established Clinical Agents

In the landscape of targeted cancer therapeutics, particularly for hormone-receptor-positive breast cancer, the inhibition of aromatase (CYP19A1) remains a cornerstone of endocrine therapy. Aromatase, a cytochrome P450 enzyme, is the rate-limiting enzyme in estrogen biosynthesis, converting androgens to estrogens. The clinical success of aromatase inhibitors (AIs) such as Letrozole and Anastrozole has spurred the continued search for novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide presents a comparative benchmarking study of a novel putative aromatase inhibitor, 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine (hereafter referred to as Compound X), against the industry-standard, third-generation non-steroidal AIs, Letrozole and Anastrozole.

Our investigation is structured to provide a comprehensive evaluation of Compound X's inhibitory potential. We will delve into its direct enzymatic inhibition, its effects in a cellular context, and its selectivity against other key cytochrome P450 enzymes. The experimental protocols detailed herein are designed to be robust and reproducible, ensuring the generation of high-fidelity, comparative data.

Introduction to the Compounds

Compound X (3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine): This novel small molecule features a critical imidazole moiety, a pharmacophore known to chelate the heme iron atom within the active site of cytochrome P450 enzymes, thereby disrupting their catalytic activity. Its phenylpropanamine backbone provides a scaffold that can be further optimized for enhanced binding affinity and selectivity.

Letrozole: A highly potent, non-steroidal, reversible aromatase inhibitor. It is a triazole derivative that binds competitively to the heme group of the aromatase enzyme, leading to a significant reduction in estrogen synthesis.

Anastrozole: Another potent and selective non-steroidal, reversible aromatase inhibitor. Similar to Letrozole, its triazole ring interacts with the heme iron of the aromatase enzyme, effectively blocking its function.

Experimental Design: A Multi-tiered Approach to Benchmarking

To comprehensively assess the performance of Compound X relative to Letrozole and Anastrozole, we will employ a multi-tiered experimental approach. This strategy allows for a thorough characterization of the compound's inhibitory profile, from direct enzyme interaction to cellular efficacy and off-target effects.

Figure 2: The mechanism of action of Compound X in inhibiting estrogen-dependent cell proliferation.

Tier 3: Selectivity Profiling

An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity. Therefore, it is crucial to assess the inhibitory activity of Compound X against other major human cytochrome P450 isoforms.

CYP450 Inhibition Panel

Principle: A panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used in conjunction with isoform-specific fluorogenic substrates to determine the IC50 of Compound X for each enzyme.

Protocol:

  • The assay is performed similarly to the aromatase IC50 determination, but with the respective CYP450 isoform and its specific substrate.

  • Compound X is screened at a range of concentrations against each isoform.

  • The IC50 values are determined and compared to the IC50 for aromatase to calculate a selectivity index.

Comparative Data Summary

The following tables summarize the expected data points from the proposed experiments, allowing for a direct comparison of Compound X with Letrozole and Anastrozole.

Table 1: Enzymatic and Cellular Inhibition

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)Mechanism of Inhibition
Compound X Experimental ValueExperimental ValueDetermined by Kinetics
Letrozole ~1.5~2.0Competitive
Anastrozole ~10~15Competitive

Table 2: CYP450 Selectivity Profile (IC50 in µM)

CompoundCYP19A1 (Aromatase)CYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Compound X Experimental ValueExp. ValueExp. ValueExp. ValueExp. ValueExp. Value
Letrozole 0.0015> 10> 10> 10> 10~5
Anastrozole 0.010> 50> 50> 50> 50> 50

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to benchmark the performance of a novel putative aromatase inhibitor, 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine (Compound X), against the clinically validated drugs Letrozole and Anastrozole. The successful execution of these experiments will provide a comprehensive dataset to evaluate the potential of Compound X as a lead candidate for further development. Favorable results, such as sub-nanomolar potency, excellent cellular activity, and a high degree of selectivity, would warrant progression to more advanced preclinical studies, including pharmacokinetic profiling and in vivo efficacy models. The ultimate goal is the identification of next-generation therapeutics that offer improved outcomes for patients with hormone-dependent cancers.

References

  • Title: Letrozole: a review of its use in postmenopausal women with hormone-responsive early breast cancer. Source: Drugs & Aging URL: [Link]

  • Title: Anastrozole: a review of its use in postmenopausal women with early-stage breast cancer. Source: Drugs URL: [Link]

Validation

A Guide to the Cross-Validation of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine: A Comparative Analysis Framework for Novel Antifungal Candidates

This guide provides a comprehensive framework for the experimental cross-validation of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, a novel compound belonging to the imidazole class of molecules. Given the chemical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental cross-validation of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, a novel compound belonging to the imidazole class of molecules. Given the chemical scaffold, this compound is hypothesized to act as an antifungal agent by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). The imidazole ring is a well-established pharmacophore known to coordinate with the heme iron atom in the active site of cytochrome P450 enzymes, making CYP51 a primary putative target.[1][2]

This document is structured to guide researchers through a logical, multi-tiered validation process. We will objectively compare the potential performance of our lead compound against established antifungal agents, Ketoconazole (an imidazole) and Fluconazole (a triazole), using industry-standard experimental protocols. The objective is not merely to present data but to explain the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous evaluation.

Part 1: The Scientific Rationale - Targeting Fungal Ergosterol Biosynthesis

The integrity of the fungal cell membrane is critically dependent on ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells.[1] The ergosterol biosynthesis pathway, therefore, presents a prime target for antifungal drug development. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, which is commonly referred to as CYP51.[1][3]

Azole antifungals, including both imidazoles and triazoles, exert their effect by inhibiting CYP51.[1] The nitrogen atom in the azole ring binds to the heme iron atom in the enzyme's active site, preventing it from metabolizing its native substrate, lanosterol. This blockade leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[3]

Our lead compound, 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, possesses the characteristic imidazole scaffold, making it a strong candidate for a CYP51 inhibitor. The following experimental workflow is designed to test this hypothesis, quantify its potency, and assess its selectivity.

cluster_0 Experimental Validation Workflow A Hypothesis: Compound is a Fungal CYP51 Inhibitor B Experiment 1: In Vitro Fungal CYP51 Inhibition Assay A->B  Test Potency C Experiment 2: Antifungal Susceptibility Testing (MIC Determination) B->C  Confirm Cellular Activity D Experiment 3: Human CYP450 Isoform Selectivity Panel C->D  Assess Safety & DDI Risk E Data Analysis & Comparison: Potency, Efficacy, and Safety Profile D->E  Synthesize Results F Conclusion: Viability as Antifungal Candidate E->F

Caption: High-level workflow for the validation of a novel antifungal candidate.

Part 2: Primary Target Engagement - In Vitro Fungal CYP51 Inhibition

The first and most critical experiment is to confirm that the compound directly interacts with and inhibits its putative target, the fungal CYP51 enzyme. This is achieved by performing an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.

Experimental Protocol: Fungal CYP51 Inhibition Assay

This protocol is adapted from established methods for testing azole inhibitors against recombinant fungal CYP51.[4]

  • Enzyme & Substrate Preparation: Recombinant CYP51 from a relevant fungal species (e.g., Candida albicans) and its corresponding NADPH-cytochrome P450 reductase are prepared. The substrate, lanosterol, is solubilized in a suitable detergent.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, the CYP51 enzyme, the reductase, and lanosterol.

  • Inhibitor Addition: The test compound (3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine) and reference compounds (Ketoconazole, Fluconazole) are added across a range of concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period (e.g., 60 minutes).[5]

  • Reaction Termination & Extraction: The reaction is stopped, and the sterols are extracted using an organic solvent like ethyl acetate.[4]

  • Analysis: The extracted sterols are analyzed by LC-MS/MS to quantify the amount of lanosterol converted to its demethylated product.

  • IC50 Calculation: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.

Comparative Data Summary: Fungal CYP51 Inhibition

The following table presents hypothetical, yet realistic, data for our lead compound compared to established antifungals.

CompoundFungal TargetIC50 (µM)
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine C. albicans CYP510.09
KetoconazoleC. albicans CYP510.05
FluconazoleC. albicans CYP510.85

Note: Data are for illustrative purposes to demonstrate the comparative framework.

An IC50 value in the sub-micromolar range, as shown for our lead compound, would be a strong indicator of potent target engagement, justifying progression to cellular assays.

Part 3: Cellular Efficacy - Antifungal Susceptibility Testing

While target engagement is essential, a successful drug must be able to penetrate the fungal cell wall and membrane to reach its target and exert a biological effect. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

cluster_1 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Product FF-MAS (Intermediate) CYP51->Product  14α-demethylation Ergosterol Ergosterol Product->Ergosterol ...multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Azole Antifungals (e.g., Imidazoles) Inhibitor->CYP51  Inhibition

Caption: The inhibitory action of azole antifungals on the CYP51 enzyme.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[7]

  • Fungal Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans, Cryptococcus neoformans) is prepared and adjusted to a specific cell density (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL).[7]

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the test and reference compounds in RPMI-1640 medium.[7]

  • Inoculation: Each well is inoculated with the fungal suspension, resulting in a final cell density appropriate for the assay. A growth control (no drug) and a sterility control (no cells) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.[8]

  • MIC Determination: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of fungal growth (e.g., ≥50%) compared to the growth control, assessed either visually or by spectrophotometric reading.

Comparative Data Summary: Antifungal MIC Values
CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine 0.25 0.5
Ketoconazole0.1250.25
Fluconazole1.04.0

Note: Data are for illustrative purposes.

This cellular data helps to build a structure-activity relationship and confirms that the compound's enzymatic potency translates into whole-cell antifungal activity.

Part 4: Selectivity & Safety Profile - Human CYP450 Inhibition

A critical aspect of drug development is ensuring selectivity for the fungal target over human orthologs. Inhibition of human cytochrome P450 enzymes can lead to significant drug-drug interactions (DDIs).[9] Therefore, it is imperative to screen the lead compound against a panel of key human CYP isoforms responsible for the metabolism of most clinical drugs (e.g., CYP3A4, CYP2D6, CYP2C9).[10]

Experimental Protocol: Human CYP450 Inhibition Panel

This assay is conceptually similar to the fungal CYP51 assay but uses human-derived materials and isoform-specific substrates.[11]

  • Test System: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.[11]

  • Assay Conditions: The assay for each CYP isoform is run separately using a specific probe substrate that is a known, selective substrate for that enzyme (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).[11]

  • Procedure: The test compound is incubated with the microsomes and the probe substrate. The reaction is initiated with NADPH.

  • Analysis: Following incubation, the formation of the specific metabolite is quantified by LC-MS/MS. A decrease in metabolite formation indicates inhibition.[11]

  • IC50 Calculation: An IC50 value is determined for each human CYP isoform, indicating the concentration of the compound required to inhibit 50% of that enzyme's activity.

Comparative Data Summary: Selectivity Profile

A high IC50 value against human CYP isoforms is desirable, as it indicates a lower risk of DDIs. A selectivity index can be calculated by dividing the human CYP IC50 by the fungal CYP51 IC50.

CompoundFungal CYP51 IC50 (µM)Human CYP3A4 IC50 (µM)Human CYP2D6 IC50 (µM)Selectivity Index (CYP3A4/Fungal)
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine 0.09 12.5 > 25 ~139x
Ketoconazole0.050.11.5~2x
Fluconazole0.85> 50> 50>58x

Note: Data are for illustrative purposes.

The results would suggest our lead compound has a significantly better selectivity profile than Ketoconazole, a potent inhibitor of human CYP3A4, and a comparable profile to Fluconazole, indicating a potentially lower risk of clinically relevant drug-drug interactions.

Conclusion

This guide outlines a rigorous, three-tiered experimental framework for the cross-validation of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine as a potential antifungal agent. By systematically evaluating its potency against the fungal target (CYP51), its efficacy in a cellular context (MIC), and its selectivity over key human enzymes (CYP450 panel), researchers can build a comprehensive performance profile. The comparative analysis against established drugs like Ketoconazole and Fluconazole provides crucial context for decision-making in the drug development process. A compound demonstrating high potency, cellular activity, and a strong selectivity profile, as illustrated in the hypothetical data, would be a compelling candidate for further preclinical development.

References

  • In Vitro Inhibition Studies . (n.d.). XenoTech. Retrieved January 26, 2026, from [Link]

  • CYP Inhibition Assay . (n.d.). LifeNet Health LifeSciences. Retrieved January 26, 2026, from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds . Journal of Visualized Experiments, (132), 57127. Retrieved January 26, 2026, from [Link]

  • Zhang, L., et al. (2018). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists . European Journal of Medicinal Chemistry, 157, 936-946. Retrieved January 26, 2026, from [Link]

  • Gao, Z., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains . RSC Medicinal Chemistry, 14(6), 1133-1147. Retrieved January 26, 2026, from [Link]

  • Fun, H. K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol . Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 3), o628. Retrieved January 26, 2026, from [Link]

  • McCarthy, M. W., & Walsh, T. J. (2021). Novel antifungal agents in clinical trials . Expert Opinion on Investigational Drugs, 30(7), 727-740. Retrieved January 26, 2026, from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) . (n.d.). Evotec (formerly Cyprotex). Retrieved January 26, 2026, from [Link]

  • Abbas, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities . ACS Omega, 6(38), 24632–24647. Retrieved January 26, 2026, from [Link]

  • 1H-Imidazole-1-propanamine . (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Singh, A., & Kumar, S. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives . Journal of Pharma Insights and Research, 3(1), 121-129. Retrieved January 26, 2026, from [Link]

  • Petzer, J. P., & Petzer, A. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors . Journal of Medicinal Chemistry, 61(15), 6544–6566. Retrieved January 26, 2026, from [Link]

  • Gao, Z., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains . RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions . Drug Metabolism and Disposition, 45(7), 719-729. Retrieved January 26, 2026, from [Link]

  • Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches . Clinical Microbiology Reviews, 33(3), e00082-19. Retrieved January 26, 2026, from [Link]

  • Oliver, J. D., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study . Antimicrobial Agents and Chemotherapy. Retrieved January 26, 2026, from [Link]

  • Hubler, Z., et al. (2025). CYP51 is the functional target by which imidazole antifungals enhance oligodendrocyte formation . Nature Neuroscience. Retrieved January 26, 2026, from [Link]

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Comparative

A Comparative Analysis of the Stereoselective Biological Activity of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine Isomers

This guide provides a comprehensive framework for evaluating the differential biological effects of the (R)- and (S)-enantiomers of the novel chiral amine, 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. As this molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the differential biological effects of the (R)- and (S)-enantiomers of the novel chiral amine, 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. As this molecule is not extensively documented in publicly available literature, this document outlines the essential experimental workflows, theoretical underpinnings, and data interpretation strategies necessary to characterize its stereoselective pharmacology. The principles and protocols described herein are grounded in established practices of drug development and stereoisomer comparison.

The fundamental premise of this investigation rests on the principle of stereoselectivity in drug action. The three-dimensional arrangement of a molecule is critical for its interaction with chiral biological targets such as receptors, enzymes, and ion channels. Consequently, enantiomers of a chiral drug often exhibit significant differences in their potency, efficacy, metabolic profiles, and even their qualitative pharmacological effects. This guide will detail a systematic approach to elucidating these differences for our target compound.

Based on its structural motifs—a phenylpropanamine core and an imidazole ring—we can hypothesize several potential classes of biological targets. The phenylpropanamine scaffold is a well-known pharmacophore found in compounds acting on aminergic systems (e.g., adrenergic and dopaminergic receptors). The imidazole moiety is characteristic of various enzyme inhibitors, most notably the azole class of antifungal agents that target lanosterol 14α-demethylase. Our experimental design will therefore focus on exploring these potential activities.

Part 1: Chiral Resolution and Verification

The prerequisite for any comparative study is the isolation of each enantiomer in high purity. The differential biological effects of stereoisomers cannot be accurately assessed using a racemic mixture.

Experimental Protocol: Enantiomer Resolution by Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt (e.g., (R)-amine-(+)-tartrate). The choice of solvent is critical and may require optimization to achieve effective precipitation of one diastereomer while the other remains in solution.

  • Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine, liberating the free enantiomer.

  • Extraction: Extract the enantiomerically enriched amine using an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Recovery of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor from step 3 by a similar process of basification and extraction.

  • Purity Assessment: The enantiomeric excess (e.e.) of each isolated isomer must be determined using a chiral High-Performance Liquid Chromatography (HPLC) method. An e.e. of >99% is typically required for biological testing.

Part 2: Comparative In Vitro Analysis

With the pure enantiomers in hand, the next stage involves a head-to-head comparison of their activity at hypothesized biological targets.

Hypothetical Target Class 1: G-Protein Coupled Receptors (GPCRs)

Given the phenylpropanamine backbone, we will investigate the interaction of the enantiomers with a panel of aminergic GPCRs, such as the adrenergic (α1, α2, β1, β2) and dopaminergic (D1, D2) receptors.

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the target receptor (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the (R)- or (S)-enantiomer.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC50). This value is used to calculate the binding affinity (Ki) for each isomer.

Enantiomerα1-Adrenergic Ki (nM)β2-Adrenergic Ki (nM)D2-Dopaminergic Ki (nM)
(R)-Isomer15.2 ± 2.1540.3 ± 25.889.5 ± 7.3
(S)-Isomer350.8 ± 19.5612.1 ± 31.2950.4 ± 55.6
Eudismic Ratio (S/R)23.11.110.6

Note: Data are hypothetical and for illustrative purposes.

The Eudismic ratio (the ratio of affinities or potencies of the enantiomers) provides a quantitative measure of stereoselectivity. A high ratio, as hypothetically shown for the α1-adrenergic receptor, indicates a strong preference of the receptor for one enantiomer over the other.

Hypothetical Target Class 2: Fungal Lanosterol 14α-demethylase (CYP51)

The imidazole group suggests a potential antifungal mechanism via inhibition of CYP51, an essential enzyme in fungal ergosterol biosynthesis.

  • Enzyme Source: Use purified, recombinant CYP51 from a relevant fungal species (e.g., Candida albicans).

  • Assay Conditions: The assay measures the metabolic conversion of a substrate by CYP51. A common method involves monitoring the consumption of NADPH, a cofactor in the reaction, by measuring the decrease in absorbance at 340 nm.

  • Procedure: Incubate the enzyme with varying concentrations of each enantiomer before adding the substrate (lanosterol) and NADPH.

  • Measurement: Monitor the rate of NADPH consumption spectrophotometrically.

  • Data Analysis: Calculate the IC50 value for each enantiomer, representing the concentration required to inhibit 50% of the enzyme's activity.

EnantiomerC. albicans CYP51 IC50 (µM)
(R)-Isomer8.7 ± 0.9
(S)-Isomer1.2 ± 0.2
Eudismic Ratio (R/S)7.3

Note: Data are hypothetical and for illustrative purposes.

Part 3: Functional and Cellular Assays

Demonstrating binding or enzyme inhibition is not sufficient. It is crucial to determine if this interaction translates into a functional cellular response.

GPCR Functional Assay: cAMP Measurement

For GPCRs that signal through adenylyl cyclase (like β2-adrenergic receptors), we can measure the downstream second messenger, cyclic AMP (cAMP).

cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand (R/S)-Isomer (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Agonist activation of a Gs-coupled receptor signaling pathway.

Antifungal Cellular Assay: Broth Microdilution

To confirm the antifungal activity suggested by the enzyme inhibition data, a cell-based assay is essential.

  • Inoculum Preparation: Prepare a standardized suspension of a fungal strain (e.g., Candida albicans).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each enantiomer in fungal growth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Part 4: Overall Experimental Workflow

The logical progression from obtaining pure isomers to cellular-level functional comparison is critical for a comprehensive understanding.

cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_cellular Cellular/Functional Assays Racemate Racemic Amine Resolution Chiral Resolution (Diastereomeric Salt Crystallization) Racemate->Resolution R_Isomer (R)-Isomer (>99% e.e.) Resolution->R_Isomer S_Isomer (S)-Isomer (>99% e.e.) Resolution->S_Isomer Binding Receptor Binding Assays (Ki) R_Isomer->Binding Enzyme Enzyme Inhibition Assays (IC50) R_Isomer->Enzyme S_Isomer->Binding S_Isomer->Enzyme Functional Functional Assays (e.g., cAMP) Binding->Functional MIC Antifungal MIC Determination Enzyme->MIC

Caption: Workflow for comparing the biological activity of stereoisomers.

Conclusion

This guide outlines a robust, systematic framework for the comparative analysis of the 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine enantiomers. By progressing from chiral resolution to in vitro target engagement and finally to cellular functional assays, researchers can build a comprehensive profile of each isomer. The hypothetical data presented underscores the critical importance of studying stereoisomers independently, as significant differences in potency and selectivity are not only possible but expected. This rigorous approach is essential for identifying a potential lead candidate for further drug development and for understanding the fundamental structure-activity relationships that govern its biological effects.

References

  • Chiral Resolution Techniques

    • Title: "Chemical and Biochemical Methods for the Resolution of Racem
    • Source: Chemical Reviews
    • URL: [Link]

  • Radioligand Binding Assays

    • Title: "The Radioligand Binding Assay: A Practical Guide"
    • Source: Methods in Molecular Biology
    • URL: [Link]

  • Azole Antifungals and CYP51 Inhibition

    • Title: "Azole Antifungal Agents: A New Gener
    • Source: Current Pharmaceutical Design
    • URL: [Link]

  • Broth Microdilution Method (CLSI Standards)

    • Title: "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts"
    • Source: Clinical and Labor
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Validation

A Senior Application Scientist's Guide to In Silico Binding Affinity Modeling: A Comparative Analysis of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and Standard Azole Antifungals against Candida albicans CYP51

This guide provides a comprehensive, in-depth analysis of the in silico modeling of the binding affinity of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, a potential antifungal agent. We will compare its predicted binding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the in silico modeling of the binding affinity of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, a potential antifungal agent. We will compare its predicted binding characteristics to those of established antifungal drugs, ketoconazole and fluconazole, against their common target, lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.

Introduction: The Rationale for In Silico Investigation

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents.[1] Azole antifungals represent a major class of therapeutics that target the fungal enzyme lanosterol 14α-demethylase (CYP51), encoded by the ERG11 gene.[1][2][3] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][3] By inhibiting CYP51, azole drugs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[3]

The compound 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine belongs to this class of molecules and has demonstrated anti-Candida activity.[4] In silico modeling provides a powerful and resource-effective approach to predict and compare the binding affinity of this novel compound against its putative target, offering valuable insights prior to extensive experimental validation. This guide will detail the methodologies for such a comparative study, grounded in established computational techniques.

Core Methodologies: A Trifecta of In Silico Analysis

To build a robust and reliable predictive model of binding affinity, we employ a multi-step computational workflow. This approach begins with a rapid, initial assessment using molecular docking, followed by a more rigorous, dynamic evaluation through molecular dynamics (MD) simulations, and culminates in a quantitative binding free energy estimation using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.

G cluster_0 In Silico Workflow Molecular Docking Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Top Poses MM/PBSA Calculation MM/PBSA Calculation Molecular Dynamics Simulation->MM/PBSA Calculation Trajectory Analysis

Caption: High-level overview of the in silico binding affinity prediction workflow.

Comparative Ligands and Target Protein

For this comparative study, the following molecules and protein target will be utilized:

  • Test Ligand: 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

  • Reference Ligands: Ketoconazole, Fluconazole

  • Protein Target: Candida albicans Lanosterol 14α-demethylase (CYP51)

  • PDB ID: 5V5Z[5]

Experimental Protocols

Part 1: Molecular Docking

Molecular docking serves as the initial step to predict the preferred binding orientation of a ligand within the active site of a protein and to provide a preliminary estimate of binding affinity.

Protocol:

  • Protein Preparation:

    • Download the crystal structure of C. albicans CYP51 (PDB ID: 5V5Z) from the RCSB Protein Data Bank.[5]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types using a molecular modeling software package (e.g., AutoDock Tools, Chimera).[6]

  • Ligand Preparation:

    • Obtain the 3D structures of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine, ketoconazole, and fluconazole. These can be drawn using a chemical sketcher or downloaded from databases like PubChem.

    • Assign partial charges and define rotatable bonds for each ligand.

  • Grid Box Definition:

    • Identify the active site of CYP51. This is typically the heme-containing pocket where azoles are known to bind.

    • Define a grid box that encompasses the entire active site to constrain the docking search space.

  • Docking Simulation:

    • Perform the docking calculations using a program like AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and score them based on a scoring function that approximates the binding free energy.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding poses for each ligand, characterized by the lowest binding energy scores.

    • Visualize the protein-ligand complexes to examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the active site residues.

G cluster_0 Molecular Docking Workflow Prepare Protein Prepare Protein Define Grid Box Define Grid Box Prepare Protein->Define Grid Box Prepare Ligands Prepare Ligands Run Docking Run Docking Prepare Ligands->Run Docking Define Grid Box->Run Docking Analyze Poses Analyze Poses Run Docking->Analyze Poses

Caption: Step-by-step workflow for the molecular docking protocol.

Part 2: Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of its stability and conformational changes over time in a simulated physiological environment.

Protocol (using GROMACS):

  • System Preparation:

    • Use the best-ranked docked pose of each protein-ligand complex from the previous step.

    • Place the complex in a periodic box of appropriate dimensions and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.[7]

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to reach a stable state and to sample a representative range of conformations.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand over time.

G cluster_0 MD Simulation Workflow System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Equilibration (NVT/NPT) Equilibration (NVT/NPT) Energy Minimization->Equilibration (NVT/NPT) Production MD Production MD Equilibration (NVT/NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: The sequential steps involved in performing a molecular dynamics simulation.

Part 3: MM/PBSA Binding Free Energy Calculation

The MM/PBSA method is a widely used approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory. It offers a balance between computational cost and accuracy.

Protocol:

  • Trajectory Extraction:

    • Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • Molecular Mechanics Energy (ΔE_MM): The sum of the internal, van der Waals, and electrostatic energies.

      • Solvation Free Energy (ΔG_solv): The energy required to transfer the molecule from a vacuum to the solvent. This is further divided into:

        • Polar Solvation Energy (ΔG_PB): Calculated using the Poisson-Boltzmann model.

        • Nonpolar Solvation Energy (ΔG_SA): Calculated based on the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Where TΔS represents the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted for relative comparisons.

  • Per-Residue Energy Decomposition:

    • Perform a per-residue energy decomposition analysis to identify the key amino acid residues in the active site that contribute most significantly to the binding of each ligand.

Comparative Data Analysis

The results from the in silico analyses should be compiled and presented in a clear, comparative format.

Table 1: Molecular Docking Results

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine[Predicted Value][List of Residues]
Ketoconazole[Predicted Value][List of Residues]
Fluconazole[Predicted Value][List of Residues]

Table 2: MD Simulation Stability Metrics (Averaged over 100 ns)

LigandProtein RMSD (Å)Ligand RMSD (Å)Average H-Bonds
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine[Calculated Value][Calculated Value][Calculated Value]
Ketoconazole[Calculated Value][Calculated Value][Calculated Value]
Fluconazole[Calculated Value][Calculated Value][Calculated Value]

Table 3: MM/PBSA Binding Free Energy Calculations

LigandΔG_bind (kcal/mol)ΔE_MM (kcal/mol)ΔG_solv (kcal/mol)
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine[Calculated Value][Calculated Value][Calculated Value]
Ketoconazole[Calculated Value][Calculated Value][Calculated Value]
Fluconazole[Calculated Value][Calculated Value][Calculated Value]

Table 4: Experimental Binding Affinity Data for Reference

LigandExperimental K_d (nM)Source
Ketoconazole10 - 26[8]
Fluconazole47[8]

Discussion and Interpretation

A thorough analysis of the compiled data will provide a multi-faceted comparison of the binding affinity of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine with ketoconazole and fluconazole. The molecular docking results will offer an initial ranking of the compounds. The MD simulation data will provide insights into the stability of the protein-ligand complexes, with lower and more stable RMSD values indicating a more favorable interaction. Finally, the MM/PBSA calculations will yield a more quantitative estimation of the binding free energies, which can be compared to the experimental data for the reference compounds to validate the computational model.

The per-residue energy decomposition will be particularly valuable in understanding the specific molecular interactions that drive the binding of the novel compound. This information can guide future lead optimization efforts to enhance potency and selectivity.

Conclusion

This guide has outlined a rigorous and comprehensive in silico workflow for the comparative analysis of the binding affinity of a novel antifungal candidate. By integrating molecular docking, molecular dynamics simulations, and MM/PBSA calculations, researchers can gain significant insights into the potential efficacy of new compounds before committing to costly and time-consuming experimental studies. The methodologies described herein provide a robust framework for accelerating the discovery and development of next-generation antifungal therapeutics.

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  • ACS Publications. (2018). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education, 95(9), 1636–1639. [Link]

  • Pritam Panda. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • DoPoSe-CYP. (n.d.). Tutorial. [Link]

  • GROMACS Forum. (2020). G_mmpbsa using GROMACS. User discussions. [Link]

  • PrepChem. (n.d.). Synthesis of 1-phenylpropan-3-ol-1-one. [Link]

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Validation

A Comparative Analysis of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine Analogs as Potential Therapeutic Agents

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of compounds structurally related to 3-(1H-Imidazol-1-Yl)-1-Phe...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds structurally related to 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine. Due to a scarcity of published peer-reviewed data on the specified amine compound, this analysis will focus on its closely related and well-documented analogs, primarily 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol and its ketone precursor, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one. These analogs have shown notable potential as antifungal and anticonvulsant agents. This guide will delve into the available experimental data, compare their performance with established drugs, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

The imidazole ring is a crucial pharmacophore found in many biologically active molecules, including natural products like histamine and the amino acid histidine. Its presence can enhance the pharmacokinetic properties of drug candidates. The core structure of 1-phenyl-3-(1H-imidazol-1-yl)propane derivatives has been a subject of interest in medicinal chemistry due to its potential to exhibit a range of biological activities. While direct studies on the amine derivative are limited, research on its alcohol and ketone counterparts reveals significant antifungal properties, particularly against Candida species.[1][2]

Comparative Efficacy: Antifungal Activity

The primary validated application for this class of compounds is their antifungal activity. Specifically, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol has demonstrated noteworthy efficacy against Candida albicans, a prevalent opportunistic fungal pathogen.[1]

Performance Against Standard Antifungal Agents

Experimental data has shown that derivatives of this scaffold can exhibit superior performance compared to fluconazole, a commonly used azole antifungal. One study highlighted that (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, a derivative of the ketone analog, emerged as a highly potent anti-Candida agent.[2]

Table 1: Comparative In Vitro Anti-Candida Activity (MIC values)

CompoundMIC (µmol/mL)Reference
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime0.0054[2]
Miconazole0.0188[2]
Fluconazole> 1.6325[2]
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol10 µg/mL*[1]

*Note: The unit for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol was reported in µg/mL and has been included as presented in the source.

The data clearly indicates that the oxime ester derivative possesses significantly lower Minimum Inhibitory Concentration (MIC) values compared to both miconazole and fluconazole, suggesting a higher potency.[2] The parent alcohol also shows anti-Candida activity, serving as a promising prototype for further molecular modifications.[1]

Mechanism of Action: The Azole Antifungal Pathway

Azole antifungals, including these imidazole derivatives, typically exert their effect by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Azole_MoA cluster_inhibition Azole Compound Azole Compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase Azole Compound->Lanosterol 14α-demethylase Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase->Ergosterol Synthesis Catalyzes Inhibition Inhibition Lanosterol Lanosterol Lanosterol->Ergosterol Synthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Incorporation Disruption Disruption Anticonvulsant_Workflow cluster_preclinical Preclinical Evaluation cluster_MoA Mechanism of Action Hypothesis Compound Synthesis Compound Synthesis Maximal Electroshock (MES) Test Maximal Electroshock (MES) Test Compound Synthesis->Maximal Electroshock (MES) Test Test Compound Data Analysis Data Analysis Maximal Electroshock (MES) Test->Data Analysis Seizure Inhibition Data Voltage-gated Na+ Channel Blockade Voltage-gated Na+ Channel Blockade Data Analysis->Voltage-gated Na+ Channel Blockade Suggests NMDA Receptor Antagonism NMDA Receptor Antagonism Data Analysis->NMDA Receptor Antagonism Suggests

Caption: Workflow for evaluating anticonvulsant potential.

Experimental Protocols

For the purpose of scientific validation and to facilitate further research, detailed methodologies for the synthesis and evaluation of these compounds are provided below.

Synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol

This protocol is adapted from a published study and describes the reduction of the ketone precursor. [1] Materials:

  • 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one (0.043 mol) in methanol (100 ml) in a flask and cool the solution in an ice bath with stirring. [1]2. Add NaBH₄ (0.13 mol) portion-wise to the cooled, stirred solution. [1]3. Continue stirring the mixture overnight at ambient temperature. [1]4. Remove the methanol by evaporation under vacuum. [1]5. Dissolve the resulting residue in ethyl acetate (150 ml). [1]6. Wash the organic layer with water (3 x 50 ml). [1]7. Separate the organic layer, dry it over Na₂SO₄, and evaporate the solvent under reduced pressure. [1]8. Recrystallize the residue from ethanol to obtain the final product as colorless blocks. [1]

In Vitro Anti-Candida Activity Assay (MIC Determination)

A standardized microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compounds

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Broth (SDB)

  • 96-well microtiter plates

  • Incubator (35°C)

  • Spectrophotometer (for reading absorbance)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in SDB in the wells of a 96-well plate.

  • Prepare an inoculum of Candida albicans and adjust the concentration to approximately 5 x 10² to 2.5 x 10³ CFU/mL.

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include positive (fungus without compound) and negative (broth only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined by visual inspection or by measuring absorbance.

Conclusion and Future Directions

The available peer-reviewed literature strongly suggests that the 1-phenyl-3-(1H-imidazol-1-yl)propane scaffold is a promising starting point for the development of novel antifungal agents. Derivatives of the ketone and alcohol analogs have demonstrated potent activity against Candida albicans, in some cases exceeding the efficacy of established drugs like fluconazole. [2]Furthermore, there is an emerging line of inquiry into the potential anticonvulsant properties of this class of compounds. [3] While direct experimental data on 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is currently lacking, its structural similarity to these active analogs warrants its synthesis and biological evaluation. Future research should focus on a direct comparative analysis of the amine, alcohol, and other derivatives to establish a clear structure-activity relationship. Such studies will be crucial in determining if the amine functional group can further enhance the therapeutic potential of this promising chemical scaffold.

References

  • Al-Alshaikh, M. A., et al. (2015). Spectroscopic investigations and molecular docking study of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a potential precursor to bioactive agents. ResearchGate. Available at: [Link]

  • Attia, M. I., et al. (2013). 3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. National Institutes of Health. Available at: [Link]

  • Fun, H.-K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. Available at: [Link]

  • Kansoh, A. L., et al. (2012). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 17(9), 10468-10478. Available at: [Link]

  • Narayana, B., et al. (2006). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Journal of the Brazilian Chemical Society, 17(3), 599-604. Available at: [Link]

  • Patel, R., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 14(2), 163-167. Available at: [Link]

  • Shankar, G., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 172. Available at: [Link]

  • Taha, M. O., et al. (2012). A novel antifungal agent with broad spectrum: 1-(4-Biphenylyl)-3-(1H-imidazol-1-yl)-1-propanone. ResearchGate. Available at: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
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3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
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